Product packaging for Isofistularin-3(Cat. No.:CAS No. 87099-50-1)

Isofistularin-3

Cat. No.: B1198176
CAS No.: 87099-50-1
M. Wt: 1114.0 g/mol
InChI Key: TURTULDFIIAPTC-CJQKJACMSA-N
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Description

Fistularin-3 is an aromatic ether.
Fistularin 3 has been reported in Pseudovibrio denitrificans with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30Br6N4O11 B1198176 Isofistularin-3 CAS No. 87099-50-1

Properties

IUPAC Name

(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURTULDFIIAPTC-CJQKJACMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Br6N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87099-50-1
Record name Isofistularin-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling Isofistularin-3: A Technical Guide to its Discovery and Isolation from Aplysina aerophoba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has garnered significant attention within the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The marine environment is a vast reservoir of unique and structurally complex natural products, many of which hold immense therapeutic potential. Marine sponges, in particular, are prolific producers of bioactive secondary metabolites. The sponge Aplysina aerophoba, a species found in the Mediterranean Sea, is a rich source of brominated tyrosine derivatives, including the notable compound this compound.[1][2] First identified as a major constituent of this sponge, this compound has been the subject of extensive research due to its significant biological activities.[3][4]

Initial investigations into the chemical constituents of Aplysina aerophoba led to the characterization of a series of brominated alkaloids, with this compound being a prominent example.[2] Subsequent studies have elucidated its role as a potent inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer.[5][6] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[5][7] This guide details the methodologies for the extraction, purification, and characterization of this promising marine-derived compound.

Experimental Protocols

Collection and Preparation of Sponge Material

Specimens of Aplysina aerophoba are collected from their natural habitat. To preserve the chemical integrity of the secondary metabolites, the collected sponge material is immediately frozen at -20°C and then lyophilized (freeze-dried).[3] The dried sponge is then cut into smaller pieces to facilitate efficient extraction.

Extraction of Secondary Metabolites

The dried and fragmented sponge material (e.g., 200.0 g) is subjected to exhaustive extraction with methanol (MeOH) at room temperature.[2] A typical procedure involves immersing the sponge material in methanol (3 x 1 L) for 36-hour intervals.[2] The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude residue.[2]

An alternative method involves ultrasonic-assisted extraction with 96% ethanol (EtOH). The sponge material (approximately 1 kg) is extracted five times in an ultrasonic bath for 15 minutes per extraction. The ethanolic extract is then concentrated.[1]

Isolation and Purification of this compound

The crude extract is subjected to chromatographic separation to isolate this compound. A common and effective method is silica gel column chromatography.[2]

Protocol for Silica Gel Column Chromatography:

  • A glass column (e.g., 80 x 5 cm) is packed with silica gel as the stationary phase.[2]

  • The crude residue (e.g., 13.5 g from 200 g of dried sponge) is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.[2]

  • The column is eluted with a solvent gradient of increasing polarity, typically starting with chloroform (CHCl₃) and gradually increasing the proportion of methanol (MeOH) (from 1:0 to 0:1 CHCl₃:MeOH).[2]

  • Fractions are collected throughout the elution process and monitored by Thin Layer Chromatography (TLC).[2]

  • Fractions containing this compound, as identified by TLC, are pooled together. For instance, fractions 13 to 16 from the described separation were found to contain this compound.[2]

  • The pooled fractions are concentrated to yield purified this compound.[2]

Further purification can be achieved using other chromatographic techniques such as Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC).[1][3]

Quantitative Data

The yield of this compound can vary depending on the collection site, season, and the specific extraction and isolation methods employed. The following table summarizes representative quantitative data from a published study.[2]

ParameterValueReference
Starting Material (Dried A. aerophoba)200.0 g[2]
Crude Methanol Extract13.5 g[2]
Isolated this compound 1.1 g [2]
Yield (% of dried sponge) 0.55% Calculated
Yield (% of crude extract) 8.15% Calculated

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Visualizations

Experimental Workflow

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification Sponge Aplysina aerophoba Collection FreezeDry Lyophilization (-20°C) Sponge->FreezeDry Extraction Methanol Extraction FreezeDry->Extraction Concentration1 Concentration (in vacuo) Extraction->Concentration1 SilicaGel Silica Gel Column Chromatography (CHCl3/MeOH Gradient) Concentration1->SilicaGel TLC Fraction Monitoring (TLC) SilicaGel->TLC Pooling Pooling of this compound Fractions TLC->Pooling Concentration2 Final Concentration Pooling->Concentration2 Isofistularin3 Purified this compound Concentration2->Isofistularin3

Workflow for the isolation of this compound.
Signaling Pathway of this compound

G Isofistularin3 This compound DNMT1 DNMT1 (DNA Methyltransferase 1) Isofistularin3->DNMT1 Inhibition DNA_methylation DNA Hypermethylation of Tumor Suppressor Genes DNMT1->DNA_methylation Re_expression Re-expression of Tumor Suppressor Genes DNMT1->Re_expression Upregulation Gene_silencing Tumor Suppressor Gene Silencing DNA_methylation->Gene_silencing AHR AHR Gene p21 p21 Gene p27 p27 Gene Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) AHR->Cell_Cycle p21->Cell_Cycle p27->Cell_Cycle Re_expression->AHR Re_expression->p21 Re_expression->p27 Apoptosis Apoptosis Cell_Cycle->Apoptosis

This compound inhibits DNMT1, leading to tumor suppressor gene expression.

Conclusion

This compound stands out as a marine natural product with significant potential for development as an anticancer agent. Its discovery and isolation from Aplysina aerophoba have paved the way for detailed investigations into its mechanism of action and therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and study this fascinating molecule. Further research into the sustainable production of this compound, either through aquaculture of Aplysina aerophoba or through chemical synthesis, will be crucial for its advancement into preclinical and clinical development. The continued exploration of marine biodiversity, guided by the principles of natural product chemistry, promises to uncover new and effective treatments for human diseases.

References

Isofistularin-3: A Multi-Faceted Approach to Targeting Cancer Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.

Core Mechanism of Action: A Multi-pronged Attack

This compound exerts its anti-cancer effects through a coordinated series of molecular events, primarily revolving around epigenetic modification, cell cycle arrest, induction of autophagy, and sensitization to apoptosis.

Epigenetic Reprogramming via DNMT1 Inhibition

The foundational mechanism of this compound's anti-cancer activity is its ability to inhibit DNA methyltransferase 1 (DNMT1).[1][2] By binding to the DNA interacting pocket of DNMT1, this compound prevents the methylation of CpG islands in the promoter regions of tumor suppressor genes.[1][2] A key target of this demethylating activity is the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[1] Inhibition of DNMT1 by this compound leads to the demethylation of the AHR promoter, resulting in its re-expression.[1][2]

DNMT1_Inhibition Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits CpG CpG Methylation (AHR Promoter) DNMT1->CpG Promotes AHR AHR Gene Expression CpG->AHR Represses TumorSuppression Tumor Suppression AHR->TumorSuppression Leads to

This compound inhibits DNMT1, leading to AHR gene expression.
Induction of G0/G1 Cell Cycle Arrest

A significant consequence of this compound treatment is the induction of cell cycle arrest in the G0/G1 phase.[1][2] This cytostatic effect is a direct result of the epigenetic reprogramming initiated by DNMT1 inhibition. The re-expression of tumor suppressors and the modulation of cell cycle regulatory proteins halt the proliferation of cancer cells.[1] Specifically, this compound treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a concomitant decrease in the levels of Cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[1][2]

Cell_Cycle_Arrest Isofistularin3 This compound p21_p27 p21 & p27 Expression Isofistularin3->p21_p27 Increases CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc Levels Isofistularin3->CyclinE1_PCNA_cMyc Decreases G0_G1_Arrest G0/G1 Phase Arrest p21_p27->G0_G1_Arrest Promotes CyclinE1_PCNA_cMyc->G0_G1_Arrest Inhibits (leading to arrest)

This compound induces G0/G1 cell cycle arrest.
Autophagy and Endoplasmic Reticulum (ER) Stress

In addition to cell cycle arrest, this compound induces morphological changes in cancer cells characteristic of autophagy, including an increase in cell size and the formation of cytoplasmic vacuoles.[1] This is further validated by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[1][2] Furthermore, this compound triggers the activation of the endoplasmic reticulum (ER) stress response, evidenced by the increased expression of GRP78.[1][2]

Sensitization to TRAIL-Induced Apoptosis

A critical aspect of this compound's therapeutic potential is its ability to sensitize cancer cells to Tumor-Necrosis-Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][2] This synergistic effect is particularly relevant for overcoming TRAIL resistance in various cancers. The underlying mechanisms for this sensitization are multifaceted and include:

  • Downregulation of Anti-Apoptotic Proteins: this compound reduces the expression of key anti-apoptotic proteins, including survivin and cFLIP (cellular FLICE-like inhibitory protein).[1][2]

  • Upregulation of Death Receptors: The induction of ER stress by this compound leads to an increased surface expression of the TRAIL receptor, Death Receptor 5 (DR5).[1][2]

This combination of effects lowers the threshold for apoptosis induction, allowing for a robust synergistic cell death when combined with TRAIL.[1] The apoptotic pathway activated is predominantly the extrinsic pathway, involving the activation of caspase-8.[1]

TRAIL_Sensitization cluster_Iso3_Effects This compound Effects cluster_TRAIL_Pathway TRAIL-Induced Apoptosis Isofistularin3 This compound Survivin_cFLIP Survivin & cFLIP Expression Isofistularin3->Survivin_cFLIP Decreases ER_Stress ER Stress Isofistularin3->ER_Stress Induces Caspase8 Caspase-8 Activation Survivin_cFLIP->Caspase8 Inhibits DR5 DR5 Surface Expression ER_Stress->DR5 Increases DR5->Caspase8 Activates TRAIL TRAIL TRAIL->DR5 Apoptosis Apoptosis Caspase8->Apoptosis Initiates

This compound sensitizes cancer cells to TRAIL-induced apoptosis.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineCancer TypeGI50 (µM, 72h)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic Lymphoma8.1 ± 5.6
JURKATT-cell Leukemia10.2 ± 5.8
K-562Chronic Myelogenous Leukemia8.3 ± 3.6
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3
HL-60Promyelocytic Leukemia8.1
Data sourced from Florean et al., 2016.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (25 µM, 24h)% Cells in G0/G1% Cells in S% Cells in G2/M
RAJIControl42.346.211.5
This compound65.628.16.3
U-937Control55.231.413.4
This compound73.418.58.1
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry. Sourced from Florean et al., 2016.[1]

Table 3: Synergistic Effect of this compound with TRAIL

Cell LineCombination Index (CI)
RAJI0.22
U-9370.21
A Combination Index (CI) < 1 indicates a synergistic effect. Sourced from Florean et al., 2016.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

In Vitro DNMT1 Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DNMT1.

DNMT1_Assay_Workflow Start Start PrepareReaction Prepare reaction mix: - Purified DNMT1 enzyme - this compound (or control) - S-adenosylmethionine (SAM) Start->PrepareReaction Incubate Incubate at 37°C PrepareReaction->Incubate AddSubstrate Add DNA substrate (coated on plate) Incubate->AddSubstrate IncubateAgain Incubate to allow methylation AddSubstrate->IncubateAgain Wash Wash to remove unbound components IncubateAgain->Wash AddAntibody Add primary antibody (anti-5-methylcytosine) Wash->AddAntibody IncubateAndWash Incubate and wash AddAntibody->IncubateAndWash AddSecondary Add enzyme-linked secondary antibody IncubateAndWash->AddSecondary IncubateWashDetect Incubate, wash, and add colorimetric substrate AddSecondary->IncubateWashDetect Measure Measure absorbance IncubateWashDetect->Measure End End Measure->End

Workflow for the in vitro DNMT1 activity assay.

Methodology:

  • Reaction Setup: A reaction mixture containing purified recombinant DNMT1 enzyme, S-adenosylmethionine (SAM) as a methyl donor, and varying concentrations of this compound (or a vehicle control) is prepared in an assay buffer.

  • Methylation Reaction: The reaction is initiated by adding a DNA substrate, typically a synthetic oligonucleotide containing CpG sites, which is coated on a microplate well. The plate is incubated to allow for the enzymatic transfer of methyl groups to the DNA.

  • Detection: The level of DNA methylation is quantified using an ELISA-based method. A primary antibody that specifically recognizes 5-methylcytosine is added, followed by an enzyme-linked secondary antibody.

  • Signal Quantification: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. A decrease in absorbance in the presence of this compound indicates inhibition of DNMT1 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cancer cells are seeded and treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with this compound, TRAIL, or a combination of both.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Methodology:

  • Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p21, c-myc, LC3).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Real-Time Reverse Transcription PCR (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of specific genes.

Methodology:

  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., AHR, p21) and a reference gene (e.g., GAPDH). The PCR reaction is monitored in real-time by measuring the fluorescence of a DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Colony Formation Assay

This assay assesses the long-term proliferative capacity and survival of single cells.

Methodology:

  • Cell Seeding: A low density of cells is seeded into a culture dish or soft agar.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for the formation of colonies from single surviving cells.

  • Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing a minimum number of cells (e.g., 50) is counted. A reduction in the number of colonies in treated samples indicates a decrease in cell survival and proliferative potential.

Conclusion

This compound demonstrates a robust and multifaceted mechanism of action against cancer cells. Its ability to act as a DNMT1 inhibitor places it in the class of epigenetic modulators, with downstream effects that include the induction of G0/G1 cell cycle arrest and autophagy. Critically, this compound's capacity to sensitize cancer cells to TRAIL-induced apoptosis by downregulating anti-apoptotic proteins and upregulating death receptors highlights its potential in combination therapies to overcome drug resistance. The comprehensive data and methodologies presented in this guide underscore the significant therapeutic promise of this compound and provide a solid foundation for further preclinical and clinical investigation.

References

The Biological Activity of Isofistularin-3 as a DNMT Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising natural compound with significant anticancer properties.[1] This technical guide provides an in-depth overview of the biological activity of this compound, with a specific focus on its role as a direct inhibitor of DNA methyltransferase 1 (DNMT1). DNA methylation is a critical epigenetic modification, and its dysregulation is a hallmark of many cancers. DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition presents a compelling therapeutic strategy for the reactivation of tumor suppressor genes silenced by hypermethylation. This document summarizes the quantitative data on this compound's inhibitory effects, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Quantitative Data on the Biological Activity of this compound

The inhibitory potency of this compound against DNMT1 and its anti-proliferative effects on various cancer cell lines have been quantitatively assessed. This data is crucial for understanding its therapeutic potential and for guiding further drug development efforts.

Table 1: In Vitro DNMT1 Inhibitory Activity of this compound
CompoundTarget EnzymeIC50 (µM)Notes
This compoundDNMT113.5 ± 5.4Direct, DNA-competitive inhibitor. Activity is not affected by SAM concentration.

Data sourced from Florean et al., 2016.[1][2]

Table 2: Anti-proliferative Activity (GI50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM, 72h)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic Lymphoma7.3 (approx.)
Other Cancer Cell LinesVarious7.3 - 14.8

Data for RAJI and the range for other cell lines are from Florean et al., 2016.[1] The GI50 for U-937 is inferred from graphical data presented in the same study.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe the key experiments used to characterize the biological activity of this compound.

In Vitro DNMT1 Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified DNMT1.

Principle: The assay measures the ability of DNMT1 to transfer a methyl group from the co-factor S-adenosyl methionine (SAM) to a DNA substrate. The inhibition of this process by this compound is quantified by measuring the amount of methylated DNA. A common method for this is a colorimetric or fluorometric ELISA-based assay.

Generalized Protocol:

  • Coating: A cytosine-rich DNA substrate is coated onto the wells of a microplate.

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant DNMT1 enzyme, the co-factor SAM (or a labeled version like Adomet), and varying concentrations of this compound. A positive control (e.g., EGCG) and a no-inhibitor control are also prepared.

  • Incubation: The reaction mixture is added to the DNA-coated wells and incubated at 37°C for 60-90 minutes to allow for the methylation reaction to occur.

  • Detection:

    • The wells are washed to remove unreacted components.

    • A capture antibody that specifically recognizes 5-methylcytosine (the product of the reaction) is added and incubated.

    • After another wash step, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A colorimetric or fluorometric substrate is then added, and the resulting signal is measured using a microplate reader.

  • Data Analysis: The percentage of DNMT1 activity is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Cancer cells (e.g., RAJI, U-937) are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with increasing concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The GI50 (the concentration of the drug that inhibits cell growth by 50%) is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Cell Cycle Analysis

This experiment investigates the effect of this compound on the progression of cells through the different phases of the cell cycle.

Principle: Flow cytometry is used to analyze the DNA content of a cell population. Cells are stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Generalized Protocol:

  • Cell Treatment: Cancer cells are treated with this compound at a specific concentration (e.g., 25 µM) for a set time (e.g., 24 hours).

  • Cell Harvesting: The cells are harvested, washed with PBS, and counted.

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane. This step is crucial for allowing the PI to enter the cells and stain the DNA.

  • Staining: The fixed cells are washed and then resuspended in a staining solution containing Propidium Iodide and RNase A (to prevent the staining of double-stranded RNA).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is measured for each cell.

  • Data Analysis: The resulting data is displayed as a histogram, showing the number of cells in each phase of the cell cycle. The percentage of cells in G0/G1, S, and G2/M is quantified. This compound has been shown to cause an arrest in the G0/G1 phase.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways affected by this compound and the general workflow for its evaluation as a DNMT inhibitor.

Isofistularin3_Signaling_Pathway cluster_inhibition Molecular Inhibition cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcomes Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_Methylation DNA Methylation (Hypermethylation) Autophagy Autophagy AHR_Promoter AHR Promoter (Tumor Suppressor Gene) DNA_Methylation->AHR_Promoter Silences AHR_Expression AHR Expression (Increased) AHR_Promoter->AHR_Expression Re-expression p21_p27 p21 & p27 Expression (Increased) AHR_Expression->p21_p27 CyclinE1_PCNA Cyclin E1 & PCNA (Reduced) AHR_Expression->CyclinE1_PCNA CellCycle_Arrest G0/G1 Cell Cycle Arrest p21_p27->CellCycle_Arrest CyclinE1_PCNA->CellCycle_Arrest

Caption: Signaling pathway of this compound as a DNMT1 inhibitor.

Experimental_Workflow_DNMT_Inhibitor cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_outcomes Data Interpretation DNMT_Assay Biochemical DNMT1 Inhibition Assay IC50 Determine IC50 Value DNMT_Assay->IC50 Cell_Lines Treat Cancer Cell Lines (e.g., RAJI, U-937) IC50->Cell_Lines Guide concentration selection Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Lines->Proliferation_Assay CellCycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Lines->CellCycle_Assay Autophagy_Assay Autophagy Analysis Cell_Lines->Autophagy_Assay GI50 Determine GI50 Values Proliferation_Assay->GI50 CellCycle_Arrest Quantify G0/G1 Arrest CellCycle_Assay->CellCycle_Arrest Autophagy_Induction Confirm Autophagy Induction Autophagy_Assay->Autophagy_Induction

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a potent, direct inhibitor of DNMT1, exhibiting significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action involves the reversal of epigenetic silencing of tumor suppressor genes like AHR, leading to cell cycle arrest and the induction of autophagy. The data and methodologies presented in this guide underscore the potential of this compound as a lead compound for the development of novel epigenetic cancer therapies. Further research, including in vivo studies and medicinal chemistry efforts to synthesize more potent analogs, is warranted to fully elucidate its therapeutic utility.

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor and its Role in Gene Expression and Epigenetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a significant epigenetic modulator with promising anticancer properties. This document provides a comprehensive technical overview of this compound's core mechanism of action, its influence on gene expression, and its downstream effects on critical cellular processes. Primarily functioning as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), this compound induces the demethylation and re-expression of key tumor suppressor genes. This activity triggers a cascade of events including cell cycle arrest at the G0/G1 phase, induction of autophagy, and sensitization of cancer cells to apoptosis-inducing agents. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the molecular pathways involved, offering a critical resource for researchers in oncology and drug development.

Core Mechanism of Action: DNMT1 Inhibition

This compound has been identified as a novel, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] De-regulation of DNMT1 is a well-established feature in various cancers, leading to the hypermethylation and silencing of tumor suppressor genes.[1][2]

Mechanism:

  • Direct Inhibition: this compound directly inhibits the enzymatic activity of purified DNMT1.[1]

  • Competitive Binding: Molecular docking studies reveal that this compound binds within the DNA-binding site of DNMT1, suggesting a DNA-competitive mode of action.[1][3] This prevents the enzyme from accessing DNA and methylating CpG islands.

  • Specificity: While structurally similar to the dual HDAC and methyltransferase inhibitor psammaplin-A, this compound does not exhibit histone deacetylase (HDAC) inhibitory activity.[1] This specificity is likely due to the absence of a thiol linker moiety, highlighting its targeted action against DNA methylation machinery.[1]

Impact on Gene Expression and Epigenetics

The primary epigenetic effect of this compound is the reversal of hypermethylation at specific gene promoters, leading to the reactivation of silenced genes.

2.1. Demethylation and Re-expression of Aryl Hydrocarbon Receptor (AHR)

A key target of this compound is the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[1][2]

  • Promoter Demethylation: Treatment with this compound leads to a significant decrease in the methylation of CpG sites located within the essential Sp1 regulatory region of the AHR promoter.[1][3]

  • mRNA Re-expression: This demethylation directly correlates with the restored and increased expression of AHR mRNA in cancer cells.[1][2]

2.2. Modulation of Cell Cycle and Apoptosis-Related Genes

This compound's influence extends to a suite of genes that control cell proliferation and survival.

  • Upregulation of Tumor Suppressors: It induces the expression of the cyclin-dependent kinase inhibitors p21 and p27.[1][3]

  • Downregulation of Proliferation Markers: The compound reduces the expression of key proteins involved in cell cycle progression and proliferation, including cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and the proto-oncogene c-myc.[1][3]

  • Regulation of Apoptosis Inhibitors: this compound decreases the expression of the inhibitors of apoptosis (IAP) survivin and cellular FLICE-like inhibitory protein (cFLIP).[1][3] This action is critical for its ability to sensitize cells to apoptosis.

  • Induction of ER Stress and Death Receptors: The compound triggers endoplasmic reticulum (ER) stress, evidenced by increased expression of GRP78, which leads to the upregulation of death receptor 5 (DR5) on the cell surface.[1][3]

The following diagram illustrates the central mechanism of this compound.

Isofistularin3_Pathway cluster_effects Downstream Effects Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits AHR_Promoter AHR Gene Promoter (CpG Hypermethylation) Iso3->AHR_Promoter Induces Demethylation Apoptosis_Inhib Survivin, FLIPL Expression Iso3->Apoptosis_Inhib Reduces ER_Stress ER Stress (GRP78 Expression) Iso3->ER_Stress Induces DNMT1->AHR_Promoter Maintains Methylation AHR_mRNA AHR mRNA Expression AHR_Promoter->AHR_mRNA Leads to CellCycle_Genes p21, p27 Expression AHR_mRNA->CellCycle_Genes Prolif_Genes Cyclin E1, PCNA, c-myc Expression AHR_mRNA->Prolif_Genes CellCycleArrest G0/G1 Cell Cycle Arrest CellCycle_Genes->CellCycleArrest Prolif_Genes->CellCycleArrest TRAIL_Sens Sensitization to TRAIL-induced Apoptosis Apoptosis_Inhib->TRAIL_Sens DR5 DR5 Surface Expression ER_Stress->DR5 DR5->TRAIL_Sens

This compound signaling pathway.

Downstream Cellular Effects

The epigenetic and gene expression changes induced by this compound translate into significant, observable anti-cancer effects at the cellular level.

  • Cell Cycle Arrest: this compound causes a robust arrest of cancer cells in the G0/G1 phase of the cell cycle.[1] This halt in proliferation is a direct consequence of the upregulation of p21 and p27 and the downregulation of Cyclin E1.[1][3]

  • Induction of Autophagy: Treated cancer cells exhibit morphological changes characteristic of autophagy, including an increase in cell size and the appearance of cytoplasmic vacuoles.[1] This is further validated by the biochemical confirmation of LC3-I to LC3-II conversion.[1][3]

  • Sensitization to TRAIL-Induced Apoptosis: this compound strongly synergizes with the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL).[1] By reducing levels of anti-apoptotic proteins like survivin and increasing surface expression of the death receptor DR5, it primes cancer cells for TRAIL-mediated cell death.[1][3] This effect is particularly promising as many cancers develop resistance to TRAIL monotherapy.[1]

Quantitative Data Summary

The biological activities of this compound have been quantified across various assays and cell lines.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

Parameter Assay/Cell Line Value Reference
IC₅₀ DNMT1 Enzymatic Inhibition 13.5 ± 5.4 µM [1]
IC₅₀ Cytotoxicity (HeLa cells) 8.5 ± 0.2 µM [4]
Combination Index (CI) Synergism with TRAIL (RAJI cells) 0.22 [1][3][5]

| Combination Index (CI) | Synergism with TRAIL (U-937 cells) | 0.21 |[1][3][5] |

Table 2: Effect of this compound (25 µM) on Cell Cycle Distribution

Cell Line % Increase in G1 Phase Population Reference
RAJI 55.0% [1]

| U-937 | 32.8% |[1] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of this compound.

5.1. In Vitro DNMT1 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on DNMT1 enzymatic activity.

  • Reaction Setup: Recombinant human DNMT1 enzyme is incubated in a reaction buffer containing a methyl donor (S-adenosyl-L-methionine, SAM) and a DNA substrate (e.g., poly(dI-dC)).

  • Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A known DNMT1 inhibitor (e.g., EGCG) is used as a positive control, and a vehicle-only well serves as a negative control.

  • Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.

  • Quantification: The activity of DNMT1 is measured. A common method involves using a SAM analog that, upon methyl group transfer, generates a fluorescent or chemiluminescent signal. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The results are normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.

5.2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle phase distribution.

  • Cell Treatment: Cancer cell lines (e.g., RAJI, U-937) are seeded and treated with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of individual cells is analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is modeled using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.3. AHR Promoter Methylation Analysis

This workflow is used to assess changes in the methylation status of a specific gene promoter.

Methylation_Workflow Start 1. Cell Culture & Treatment (RAJI cells + this compound) DNA_Extract 2. Genomic DNA Extraction Start->DNA_Extract Bisulfite 3. Bisulfite Conversion (Unmethylated C -> U) DNA_Extract->Bisulfite PCR 4. PCR Amplification (AHR Promoter Region) Bisulfite->PCR Cloning 5. TA Cloning (Isolate individual DNA strands) PCR->Cloning Sequencing 6. Sanger Sequencing (Determine C vs. T) Cloning->Sequencing Analysis 7. Data Analysis (Quantify methylation at each CpG site) Sequencing->Analysis

Workflow for AHR promoter methylation analysis.

Conclusion and Future Directions

This compound is a potent, marine-derived epigenetic modulator with a clearly defined mechanism of action centered on the inhibition of DNMT1. Its ability to reverse tumor suppressor gene silencing, induce cell cycle arrest, and sensitize resistant cancer cells to TRAIL-induced apoptosis positions it as a compelling candidate for further preclinical and clinical development.[1] While its effects have been robustly demonstrated in lymphoma models, its efficacy may be context-dependent, as negligible activity was observed in pheochromocytoma cell models.[4][6]

Future research should focus on elucidating the full spectrum of genes regulated by this compound through genome-wide methylation and expression studies. Investigating its in vivo efficacy and safety profile in various cancer models and exploring combination therapies with other anticancer agents will be crucial steps in translating this promising natural product into a viable therapeutic strategy.

References

An In-depth Technical Guide to the Natural Source and Biosynthesis of Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated tyrosine-derived alkaloid, has garnered significant interest within the scientific community due to its potent biological activities, including anticancer and DNA demethylating properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to this promising marine natural product. Quantitative data on its abundance is summarized, and detailed protocols for its isolation and biosynthetic investigation are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular processes.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from marine sponges of the genus Aplysina (formerly Verongia). These sponges are found in various marine environments, including the Mediterranean Sea and the Caribbean.

The most prominent and well-documented source of this compound is the marine sponge Aplysina aerophoba .[1][2][3] Studies have shown that in specimens of A. aerophoba found in shallower waters, this compound is one of the main brominated alkaloid constituents, alongside aerophobin-2.[4] Derivatives of this compound have also been reported from the tropical marine sponge Agelas oroides , indicating a broader distribution of this chemical scaffold among marine invertebrates.

The concentration of brominated isoxazoline alkaloids, including this compound, in Aplysina species can be substantial, reaching up to 10% of the sponge's dry weight .[1][5] This high concentration suggests a significant ecological role for these compounds, likely as a chemical defense mechanism against predators and pathogens.

Quantitative Abundance of this compound

The following table summarizes the available quantitative data on the abundance of this compound and related compounds in their natural sources. It is important to note that the chemical profile of sponges can vary depending on geographical location, depth, and other environmental factors.

Compound ClassSource OrganismConcentration (% of Dry Weight)Key FindingsReference
Brominated Isoxazoline Alkaloids (including this compound)Aplysina aerophoba, Aplysina cavernicolaUp to 10%This compound is a major deterrent constituent against fish predation.[1][5]
This compound and Aerophobin-2Aplysina aerophoba (shallow water)Major constituentsThese compounds are characteristic of A. aerophoba found at depths between 1.8 and 11.8 meters.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, based on studies of related bromotyrosine alkaloids, a putative biosynthetic pathway can be proposed. The pathway begins with the essential amino acid L-phenylalanine and involves several key enzymatic transformations, including bromination, dimerization, and the formation of a characteristic spiroisoxazoline ring system.

The proposed biosynthetic pathway can be broken down into the following key stages:

  • Formation of L-Tyrosine: The pathway initiates with the conversion of L-phenylalanine to L-tyrosine, a common step in primary metabolism.

  • Bromination: L-tyrosine undergoes enzymatic bromination to yield 3,5-dibromo-L-tyrosine. This reaction is catalyzed by a vanadium-dependent bromoperoxidase, an enzyme commonly found in marine organisms that utilize bromide from seawater.

  • Conversion to an Oxime Intermediate: The 3,5-dibromo-L-tyrosine is then believed to be converted into an oxime intermediate. This transformation likely involves a series of enzymatic steps, including deamination and oxidation.

  • Dimerization and Cyclization: Two molecules of the brominated oxime intermediate, or a derivative thereof, undergo a dimerization and subsequent intramolecular cyclization to form the spiroisoxazoline ring structure characteristic of this compound. The precise mechanism and the enzymes involved in this key step are still under investigation.

Proposed Biosynthetic Pathway Diagram

This compound Biosynthesis cluster_0 Core Amino Acid Metabolism cluster_1 Bromination and Modification cluster_2 Dimerization and Cyclization L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase 3,5-Dibromo-L-tyrosine 3,5-Dibromo-L-tyrosine L-Tyrosine->3,5-Dibromo-L-tyrosine Vanadium bromoperoxidase Brominated Oxime Intermediate Brominated Oxime Intermediate 3,5-Dibromo-L-tyrosine->Brominated Oxime Intermediate Multi-step enzymatic conversion This compound This compound Brominated Oxime Intermediate->this compound Dimerization & Intramolecular Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and quantification of this compound from its natural source, as well as a general protocol for investigating its biosynthesis.

Isolation and Purification of this compound from Aplysina aerophoba

This protocol describes a standard procedure for the extraction and purification of this compound.

Materials:

  • Fresh or frozen specimens of Aplysina aerophoba

  • Methanol (MeOH), analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Silica gel for column chromatography (60 Å, 70-230 mesh)

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Clean the sponge material of any visible debris and freeze-dry.

    • Grind the lyophilized sponge tissue into a fine powder.

    • Extract the powder exhaustively with a 1:1 mixture of MeOH:CH₂Cl₂ (3 x 500 mL for 100 g of dry sponge) at room temperature with stirring.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 9:1 mixture of MeOH:H₂O and partition against an equal volume of n-hexane to remove nonpolar lipids.

    • Separate the methanolic layer and evaporate the solvent to yield a defatted extract.

  • Silica Gel Column Chromatography:

    • Subject the defatted extract to silica gel column chromatography.

    • Elute the column with a stepwise gradient of increasing polarity, starting from 100% CH₂Cl₂ to 100% MeOH.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Size-Exclusion Chromatography:

    • Pool the this compound containing fractions and further purify them using a Sephadex LH-20 column with MeOH as the eluent. This step helps to separate compounds based on their size.

  • Preparative HPLC:

    • Perform final purification of the this compound enriched fraction by preparative reverse-phase HPLC.

    • Column: C18, 250 x 10 mm, 5 µm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 4 mL/min

    • Detection: UV at 254 nm and 280 nm.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by spectroscopic methods (NMR, MS).

Workflow for this compound Isolation

This compound Isolation Workflow Sponge Aplysina aerophoba (Lyophilized) Extract Crude Extract (MeOH:CH₂Cl₂) Sponge->Extract Extraction Partition Defatted Extract (Solvent Partitioning) Extract->Partition Defatting Silica This compound Fractions (Silica Gel Chromatography) Partition->Silica Fractionation Sephadex Enriched Fraction (Sephadex LH-20) Silica->Sephadex Size Exclusion HPLC Pure this compound (Preparative HPLC) Sephadex->HPLC Final Purification

Caption: Experimental workflow for the isolation of this compound.

Investigation of this compound Biosynthesis using Radiolabeled Precursors

This protocol provides a general framework for conducting feeding experiments with radiolabeled precursors to trace the biosynthetic pathway of this compound in Aplysina aerophoba.

Materials:

  • Live specimens of Aplysina aerophoba maintained in a marine aquarium.

  • Radiolabeled precursors (e.g., [¹⁴C]-L-phenylalanine, [¹⁴C]-L-tyrosine, Na⁸²Br).

  • Seawater (filtered and sterilized).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • HPLC system with a radiodetector.

Procedure:

  • Precursor Administration:

    • Acclimatize the sponge specimens in a controlled aquarium environment.

    • Prepare a solution of the radiolabeled precursor in sterile seawater.

    • Administer the radiolabeled precursor to the sponge by either direct injection into the sponge tissue or by adding it to the surrounding seawater in a closed system.

  • Incubation:

    • Incubate the sponge for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the radiolabeled precursor.

  • Extraction and Analysis:

    • After the incubation period, harvest the sponge tissue and extract the metabolites as described in Protocol 3.1.

    • Analyze the crude extract and purified fractions by HPLC coupled with a radiodetector to identify radiolabeled compounds.

    • The presence of radioactivity in the this compound peak confirms the incorporation of the precursor into its structure.

  • Degradation Studies (Optional):

    • To determine the specific positions of the radiolabel within the this compound molecule, chemical degradation of the purified, radiolabeled this compound can be performed, followed by analysis of the resulting fragments.

Biosynthesis Investigation Workflow

Biosynthesis Investigation Workflow Precursor Radiolabeled Precursor (e.g., [¹⁴C]-L-Tyrosine) Incubation Incubation with Aplysina aerophoba Precursor->Incubation Administration Extraction Metabolite Extraction Incubation->Extraction Metabolism Analysis HPLC with Radiodetection Extraction->Analysis Separation Result Incorporation of Radioactivity into this compound Analysis->Result Confirmation

Caption: Workflow for investigating this compound biosynthesis.

Conclusion

This compound stands out as a marine natural product with significant potential for drug development. Its primary source, the marine sponge Aplysina aerophoba, produces this complex molecule in notable quantities. While the general biosynthetic pathway from L-phenylalanine is hypothesized, further research is required to fully elucidate the specific enzymatic steps and intermediates involved. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to isolate, quantify, and further investigate the biosynthesis of this compound, paving the way for future discoveries and applications of this remarkable compound.

References

Methodological & Application

Application Notes and Protocols for Assessing Isofistularin-3 Induced Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used for assessing autophagy induced by Isofistularin-3, a marine brominated alkaloid. This compound has been identified as a DNA methyltransferase (DNMT)1 inhibitor that can induce cell cycle arrest and autophagy in cancer cells.[1][2] Proper assessment and quantification of autophagy are critical for understanding its mechanism of action and potential therapeutic applications.

The most accurate measure of autophagy is the assessment of autophagic flux, which encompasses the entire dynamic process, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[3][4] A static measurement of autophagosome numbers can be misleading, as an accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the downstream degradation pathway.[4]

Key Methods for Assessing Autophagy

Several robust methods are available to monitor and quantify autophagy. A multi-assay approach is highly recommended for conclusive results.[4]

Western Blotting for Autophagy Markers

Principle: This is one of the most widely used techniques to monitor autophagy. It relies on detecting the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is correlated with the number of autophagosomes. Another key protein, p62/SQSTM1, binds to LC3 and is selectively degraded by autophagy, making its levels an indicator of autophagic activity.[5]

Application: To assess the effect of this compound on autophagy, cells are treated with various concentrations of the compound. The subsequent changes in LC3-II and p62 levels are quantified by Western blot. To measure autophagic flux, the assay is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[6] These inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II that is proportional to the rate of autophagosome formation.[7]

Fluorescence Microscopy of LC3 Puncta

Principle: This method allows for the direct visualization of autophagosomes within the cell. Cells are transfected with a plasmid encoding a fluorescently-tagged LC3 protein (e.g., GFP-LC3). Upon autophagy induction, the diffuse cytoplasmic fluorescence of GFP-LC3 redistributes to distinct puncta, representing the localization of LC3 to autophagosome membranes.[8][9]

Application: After treatment with this compound, the number and intensity of GFP-LC3 puncta per cell can be quantified using fluorescence microscopy and image analysis software. For a more sophisticated analysis of autophagic flux, a tandem-tagged mCherry-GFP-LC3 reporter can be used. In the acidic environment of the autolysosome, the GFP signal is quenched while the mCherry signal remains stable. This allows for the differentiation between autophagosomes (yellow puncta, merged GFP and mCherry) and autolysosomes (red puncta, mCherry only), providing a more accurate measure of autophagic progression.[10]

Transmission Electron Microscopy (TEM)

Principle: TEM is considered the gold standard for morphological identification of autophagic structures. It provides high-resolution images that allow for the unequivocal identification of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[9][11]

Application: While powerful, TEM is a low-throughput and technically demanding method. It can be used as a confirmatory technique to visualize the ultrastructural changes in cells treated with this compound, confirming the presence of autophagic vacuoles that are suggested by other methods.[2]

Flow Cytometry

Principle: Flow cytometry offers a high-throughput method for quantifying autophagy in a large cell population.[12] This can be achieved using specific fluorescent dyes that accumulate in autophagic vacuoles or by using the ratiometric analysis of cells expressing the tandem mCherry-GFP-LC3 reporter.[10][12]

Application: This method is particularly useful for screening the effects of different concentrations of this compound or for time-course experiments. It provides quantitative data on the percentage of cells undergoing autophagy and the intensity of the autophagic response.[10]

Data Presentation

Quantitative data from autophagy experiments should be summarized for clarity and comparison.

Table 1: Quantification of Autophagic Flux by Western Blot

Treatment GroupLysosomal InhibitorLC3-II/Actin Ratio (Densitometry)p62/Actin Ratio (Densitometry)Net Autophagic Flux (LC3-II Fold Change)
Control-1.01.0-
Control+2.51.21.5
This compound (X µM)-2.00.6-
This compound (X µM)+6.00.74.0
This compound (Y µM)-3.50.3-
This compound (Y µM)+10.50.47.0

Net Autophagic Flux is calculated as the LC3-II level with inhibitor minus the LC3-II level without inhibitor.

Table 2: Quantification of Autophagy by Fluorescence Microscopy

Treatment GroupAverage GFP-LC3 Puncta per Cell% of Cells with >5 PunctaAverage Red Puncta per Cell (mCherry-GFP-LC3)
Control2.1 ± 0.515%1.8 ± 0.4
This compound (X µM)8.5 ± 1.265%7.2 ± 1.1
This compound (Y µM)15.3 ± 2.188%13.9 ± 1.9
This compound + Baf A125.6 ± 3.495%2.5 ± 0.6

Experimental Protocols

Protocol: Western Blot for LC3-II and p62
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours). For autophagic flux measurements, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel to ensure good separation of LC3-I and LC3-II bands. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LC3-II and p62 signals to the loading control.

Protocol: Fluorescence Microscopy for GFP-LC3 Puncta
  • Transfection: Plate cells on glass coverslips in a multi-well plate. Transfect the cells with a GFP-LC3 or mCherry-GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24 hours for protein expression.

  • Treatment: Treat the transfected cells with this compound and/or lysosomal inhibitors as described in the Western blot protocol.

  • Cell Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. If desired, stain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.

  • Image Analysis: Quantify the number of fluorescent puncta per cell using automated or manual counting with software like ImageJ. A cell with >5-10 puncta is typically considered positive for autophagy induction. For the mCherry-GFP-LC3 reporter, quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta separately.

Visualizations: Signaling Pathways and Workflows

Autophagy Signaling Pathway

The initiation of autophagy is a tightly regulated process involving several key protein complexes. The ULK1 and the Class III PI3K (PI3KC3-C1) complexes are central to the formation of the phagophore, the precursor to the autophagosome.[13][14]

Autophagy_Pathway cluster_stress Cellular Stress (e.g., this compound) cluster_initiation Initiation Complex cluster_nucleation Nucleation & Elongation cluster_maturation Maturation & Fusion Stress This compound ULK1 ULK1 Complex Stress->ULK1 Activates PI3KC3 PI3KC3-C1 (Beclin-1/Vps34) ULK1->PI3KC3 Activates Phagophore Phagophore Formation PI3KC3->Phagophore Generates PI3P LC3_conversion LC3-I -> LC3-II (Lipidation) Autophagosome Autophagosome Phagophore->Autophagosome Matures into LC3_conversion->Autophagosome Incorporated Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome

Caption: Simplified signaling pathway of mammalian autophagy induction.

Experimental Workflow

A logical workflow is essential for the comprehensive assessment of this compound's effect on autophagy.

Experimental_Workflow cluster_assays Autophagy Assessment cluster_analysis Data Analysis start Cell Culture (e.g., RAJI, U-937) treatment Treat with this compound (+/- Lysosomal Inhibitor) start->treatment wb Western Blot (LC3-II, p62) treatment->wb microscopy Fluorescence Microscopy (GFP-LC3 Puncta) treatment->microscopy tem TEM (Ultrastructure) treatment->tem Confirmatory quant_wb Densitometry (Quantify Flux) wb->quant_wb quant_micro Puncta Count (Quantify Autophagosomes) microscopy->quant_micro qual_tem Morphological Confirmation tem->qual_tem conclusion Conclusion on Autophagy Induction quant_wb->conclusion quant_micro->conclusion qual_tem->conclusion

Caption: Experimental workflow for assessing this compound induced autophagy.

References

Application Notes and Protocols for Colony Formation Assay with Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3 is a marine-derived brominated alkaloid isolated from the sponge Aplysina aerophoba.[1][2][3] Emerging research has identified it as a potent DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and a reduction in cancer cell proliferation.[1][2][3] Specifically, this compound has been shown to induce a G0/G1 cell cycle arrest by upregulating the expression of p21 and p27 and downregulating cyclin E1, Proliferating Cell Nuclear Antigen (PCNA), and c-myc.[1][2][3]

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells. This assay is particularly valuable for evaluating the cytotoxic and cytostatic effects of novel therapeutic compounds like this compound. It determines the ability of a single cell to undergo enough divisions to form a colony, which is typically defined as a cluster of at least 50 cells.

These application notes provide a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Data Presentation

CompoundConcentration (µM)Cell LineInhibition of Colony Formation (%)
Decitabine5HCT11639.9 ± 11.4
Aza-T-dCyd5HCT11694.0 ± 5.1
Azacitidine5HCT11669.2 ± 9.8

Data is representative of DNMT1 inhibitor effects as reported in scientific literature.[1]

Qualitative results for this compound indicate a strong reduction in colony formation at a concentration of 15 µM and almost complete abolishment at 25 µM in RAJI, U-937, and PC-3 cancer cell lines.

Experimental Protocols

Protocol 1: Adherent Cell Colony Formation Assay

This protocol is suitable for adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 70-80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a viable cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Based on the cell line's plating efficiency (determined empirically), calculate the number of cells to seed to obtain 50-100 colonies per well in the control group. A typical starting point is 200-1000 cells per well.

    • Seed the cells in 6-well plates and allow them to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Suggested concentrations to test are 0 µM (vehicle control), 5 µM, 10 µM, 15 µM, and 25 µM.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 7-14 days. The incubation time will vary depending on the cell line's doubling time.

    • Monitor the plates for colony formation every 2-3 days. If necessary, gently replace the medium with fresh medium containing the respective this compound concentrations every 3-4 days.

  • Fixation and Staining:

    • Once colonies in the control well are visible to the naked eye (typically >50 cells), aspirate the medium from all wells.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-30 minutes at room temperature.

    • Remove the staining solution and wash the wells carefully with tap water until the excess stain is removed.

  • Colony Counting and Analysis:

    • Allow the plates to air dry completely.

    • Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or using an automated colony counter.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated sample / PE of control sample)

Protocol 2: Soft Agar Colony Formation Assay (for Anchorage-Independent Growth)

This protocol is suitable for assessing the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Materials:

  • All materials from Protocol 1

  • Agar (Noble or Difco)

  • 2X complete cell culture medium

Procedure:

  • Preparation of Agar Layers:

    • Bottom Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2X complete medium to get a final concentration of 0.6% agar in 1X medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer (0.3% Agar): Prepare a 0.6% agar solution as above.

  • Cell Preparation and Seeding:

    • Prepare a single-cell suspension as described in Protocol 1.

    • Dilute the cells in complete medium to the desired concentration (e.g., 5,000 - 10,000 cells/mL).

    • For each treatment condition, mix the cell suspension with the 0.6% agar solution and 2X complete medium containing the desired concentration of this compound to achieve a final agar concentration of 0.3% and the final cell and drug concentrations.

    • Carefully layer 1 mL of the cell-agar mixture on top of the solidified bottom agar layer.

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

    • Feed the cells every 3-4 days by adding 200-300 µL of complete medium containing the appropriate concentration of this compound on top of the agar.

  • Staining and Counting:

    • After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.

    • Count the colonies using a microscope.

Visualizations

Signaling Pathway of this compound Induced Cell Cycle Arrest

Isofistularin3_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits p21_p27 p21 / p27 (CDK Inhibitors) DNMT1->p21_p27 represses cMyc_PCNA c-myc / PCNA (Proliferation Factors) DNMT1->cMyc_PCNA promotes CyclinE_CDK2 Cyclin E / CDK2 p21_p27->CyclinE_CDK2 inhibits CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes Proliferation Cell Proliferation CyclinE_CDK2->Proliferation promotes cMyc_PCNA->Proliferation promotes

Caption: this compound inhibits DNMT1, leading to G0/G1 cell cycle arrest.

Experimental Workflow for Colony Formation Assay

Colony_Formation_Workflow Start Start: Culture Cancer Cells Harvest Harvest & Count Cells Start->Harvest Seed Seed Cells in 6-Well Plates Harvest->Seed Treat Treat with this compound (Different Concentrations) Seed->Treat Incubate Incubate for 7-14 Days Treat->Incubate Fix Fix Colonies with Methanol Incubate->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Colonies Stain->Count Analyze Analyze Data (PE & SF) Count->Analyze

Caption: Workflow for the adherent cell colony formation assay.

References

Application Notes and Protocols for Molecular Docking Studies of Isofistularin-3 with DNMT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Isofistularin-3, a marine-derived brominated alkaloid, with DNA methyltransferase 1 (DNMT1). This compound has been identified as a novel inhibitor of DNMT1, an enzyme often dysregulated in cancer, making this interaction a significant area of research for anti-cancer drug development.[1][2][3]

Introduction to this compound and DNMT1

This compound is a natural compound isolated from the marine sponge Aplysina aerophoba.[1][3][4] It has demonstrated cytotoxic activity against cancer cells and has been characterized as a DNA demethylating agent.[1][2][4] Its primary mechanism of action involves the direct inhibition of DNMT1.[1][2]

DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after DNA replication.[5][6][7] In many cancers, DNMT1 is overexpressed, leading to the hypermethylation and subsequent silencing of tumor suppressor genes.[5][8] By inhibiting DNMT1, compounds like this compound can lead to the re-expression of these silenced genes, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Molecular docking is a computational technique used to predict how a protein (receptor) and a small molecule (ligand) interact, providing insights into the binding mode and affinity.[9][10]

Application Notes: Understanding the this compound-DNMT1 Interaction

Molecular docking studies have been instrumental in elucidating the inhibitory mechanism of this compound on DNMT1.[1][2] These computational analyses have confirmed that this compound binds within the DNA binding site of DNMT1, suggesting a DNA-competitive mode of inhibition.[1][3] This interaction is primarily driven by electrostatic forces between the positively charged residues in the DNMT1 binding pocket and the this compound molecule.[1]

The inhibition of DNMT1 by this compound has been shown to have an IC50 of 13.5 ± 5.4 μM in in vitro assays.[1] Docking simulations have provided a structural basis for this inhibitory activity, predicting a more stable binding energy for this compound compared to known DNMT1 inhibitors like sinefungin.[1]

Quantitative Data Summary

The following table summarizes the predicted binding scores from molecular docking studies of this compound and other related compounds with DNMT1.[1]

CompoundPredicted Binding ScoreBinding Site
This compound 7,426DNA-binding CXXC domain
Aerothionin6,414Not Specified
Sinefungin (control)5,372SAM site
Bisoxasolidinone4,292Between CXXC and target recognition domain

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound with DNMT1.

Preparation of the Receptor (DNMT1)
  • Obtain the Protein Structure: Download the 3D crystal structure of human DNMT1 from the Protein Data Bank (PDB). A suitable structure is PDB ID: 3SWR.[1]

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Maestro, PyMOL).

    • Remove all non-essential molecules, including water, co-factors (like sinefungin in 3SWR), and any co-crystallized ligands.[1]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: The 2D structure of this compound can be obtained from the PubChem database (CID 159041).[11]

  • Generate 3D Coordinates: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or an online converter to generate a 3D structure from the 2D representation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save the Ligand: Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

Molecular Docking Simulation

This protocol uses AutoDock Vina as an example, but other docking software like GOLD or Glide can also be used.[9][10]

  • Define the Binding Site (Grid Box):

    • Identify the DNA binding site of DNMT1. Based on existing studies, this compound binds in the DNA-binding CXXC domain.[1]

    • Define a grid box that encompasses this entire binding pocket. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely.

  • Configure Docking Parameters:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

    • Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher for more accurate results).

  • Run the Docking Simulation: Execute the docking software using the prepared input files and the configuration file.

Post-Docking Analysis and Interpretation
  • Analyze Binding Poses: The docking software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).

  • Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions: Load the protein-ligand complex into a visualization tool (e.g., PyMOL, VMD, Discovery Studio).

  • Identify Key Interactions: Analyze the interactions between this compound and the amino acid residues of DNMT1. Look for:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Electrostatic interactions

    • Pi-pi stacking

  • Compare with Experimental Data: If available, compare the computational results with experimental data (e.g., IC50 values, site-directed mutagenesis studies) to validate the docking results.

Mandatory Visualizations

DNMT1 Signaling Pathway and Inhibition by this compound

DNMT1_Pathway cluster_0 Target Gene DNMT1 DNMT1 DNA_Methylation DNA Hypermethylation DNMT1->DNA_Methylation TSG_Reexpression Gene Re-expression TSG_Silencing Gene Silencing DNA_Methylation->TSG_Silencing TSG Tumor Suppressor Genes (e.g., AHR) Tumor_Growth Tumor Growth & Proliferation TSG_Silencing->Tumor_Growth Isofistularin3 This compound Isofistularin3->DNMT1 Inhibition CellCycleArrest G0/G1 Cell Cycle Arrest Apoptosis Apoptosis & Autophagy TSG_Reexpression->CellCycleArrest TSG_Reexpression->Apoptosis

Caption: Inhibition of DNMT1 by this compound leads to tumor suppressor gene re-expression.

Experimental Workflow for Molecular Docking

Docking_Workflow start Start prep_protein Protein Preparation (DNMT1 - PDB: 3SWR) start->prep_protein prep_ligand Ligand Preparation (this compound - PubChem) start->prep_ligand define_grid Define Binding Site (Grid Box Generation) prep_protein->define_grid run_docking Run Molecular Docking (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking analyze_results Analyze Results (Binding Poses & Affinity) run_docking->analyze_results visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) analyze_results->visualize end End visualize->end

Caption: A generalized workflow for the molecular docking of this compound and DNMT1.

References

Application Note: Preparation of Isofistularin-3 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isofistularin-3 is a brominated alkaloid originally isolated from the marine sponge Aplysina aerophoba.[1][2] It has garnered significant interest in cancer research due to its demonstrated bioactivities, including cytotoxicity against various cancer cell lines and its role as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][3] As a DNMT1 inhibitor, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, autophagy, and sensitization of cancer cells to apoptosis-inducing agents like TRAIL.[1][2] Proper preparation of stock solutions is critical for obtaining reproducible and accurate results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting.

Chemical & Physical Properties

A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and concentration calculations.

PropertyValueSource
Molecular Formula C₃₁H₃₀Br₆N₄O₁₁[4]
Molecular Weight 1114.0 g/mol [4]
Appearance Solid (assumed)General Knowledge
Purity ≥95% (recommended)General Knowledge
CAS Number 87099-50-1[4]

Stock Solution Preparation

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.[1]

Materials and Equipment:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for many cell-based assays.

  • Pre-weighing Preparation: Tare a sterile, pre-labeled microcentrifuge tube or amber vial on an analytical balance.

  • Weighing this compound: Carefully weigh out 1.11 mg of this compound powder into the tared tube.

    • Calculation:Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight (g/mol) * 1000 mg/g

    • Mass (mg) = 10 mM * 0.0001 L * 1114.0 g/mol = 1.114 mg

  • Solubilization: Add 100 µL of sterile DMSO to the tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming to 37°C may aid dissolution if necessary.[5] Ensure no particulates are visible.

  • Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for a typical cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation cluster_info Key Considerations weigh 1. Weigh this compound add_dmso 2. Add Sterile DMSO weigh->add_dmso 1.11 mg dissolve 3. Vortex to Dissolve add_dmso->dissolve 100 µL for 10 mM aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Culture Media thaw->dilute e.g., to 10-50 µM treat 8. Add to Cells dilute->treat solubility DMSO is the solvent of choice. Final DMSO in media < 0.3% stability Avoid repeated freeze-thaw cycles. Protect from light. G cluster_pathway This compound Mechanism of Action cluster_effects Cellular Outcomes iso This compound dnmt1 DNMT1 iso->dnmt1 methylation Promoter Hypermethylation dnmt1->methylation tsg Tumor Suppressor Genes (e.g., AHR) methylation->tsg arrest G0/G1 Cell Cycle Arrest tsg->arrest autophagy Autophagy tsg->autophagy apoptosis Sensitization to Apoptosis tsg->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Managing Isofistularin-3 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability and integrity of Isofistularin-3 throughout long-term experiments. Due to the limited availability of specific, long-term stability data for this compound, this guide combines published information on its biological activity with best-practice recommendations for handling structurally related marine-derived brominated alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brominated tyrosine alkaloid isolated from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns in cells.[1][2] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes.[1][2]

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A2: Inconsistent results with natural product inhibitors like this compound can stem from several factors. The most common issues are related to compound stability and handling. Degradation of this compound in stock solutions or in cell culture media can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is also crucial to ensure accurate and consistent preparation of working solutions.

Q3: What are the best practices for preparing stock solutions of this compound?

A3: It is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Use anhydrous, high-purity DMSO to minimize degradation. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: How should I store this compound, both as a solid and in solution?

A4: As a solid, this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or lower. Stock solutions in DMSO should also be stored at -20°C or -80°C. When stored properly, stock solutions are expected to be stable for several months, though it is advisable to perform periodic quality control checks.

Q5: How stable is this compound in aqueous solutions and cell culture media?

A5: Specific data on the stability of this compound in aqueous solutions and cell culture media is limited. However, many complex natural products are susceptible to degradation in aqueous environments, with factors like pH and temperature playing a significant role. It is best to prepare fresh dilutions in your experimental buffer or media immediately before each experiment from a frozen DMSO stock. Avoid prolonged storage of this compound in aqueous solutions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or no biological activity Compound degradation- Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare working dilutions immediately before use. - Confirm the activity of a new batch of this compound against a positive control cell line.
High variability between replicate experiments Inconsistent compound concentration- Ensure accurate and consistent pipetting when preparing dilutions. - Use calibrated pipettes. - Vortex solutions thoroughly after each dilution step.
Instability in cell culture media- Minimize the incubation time of this compound in media before adding to cells. - Consider a media change with freshly diluted compound for very long-term experiments (>72 hours).
Unexpected cytotoxicity Solvent effects- Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). - Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.
Compound precipitation- Visually inspect the media after adding this compound for any signs of precipitation. - If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your experimental setup.

Illustrative Stability Data for this compound

Disclaimer: The following table presents illustrative stability data for this compound based on the general behavior of similar marine-derived natural products. This data is intended for guidance purposes only and has not been experimentally validated for this compound. Researchers should conduct their own stability studies to determine the precise stability of this compound under their specific experimental conditions.

Storage ConditionSolventConcentrationTime PointEstimated Purity
-80°CDMSO10 mM6 months>98%
-20°CDMSO10 mM6 months>95%
4°CDMSO10 mM1 week~90%
Room TemperatureDMSO10 mM24 hours~85%
37°CCell Culture Media + 10% FBS10 µM24 hours~90%
37°CCell Culture Media + 10% FBS10 µM72 hours~75%

Experimental Protocols

General Cell Culture Treatment with this compound

This protocol is a general guideline for treating adherent or suspension cells with this compound.

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not become over-confluent by the end of the experiment.

  • Preparation of this compound Working Solution:

    • Thaw a single-use aliquot of your this compound DMSO stock solution (e.g., 10 mM) at room temperature.

    • Vortex the stock solution gently.

    • Prepare an intermediate dilution of this compound in cell culture media. For example, to achieve a final concentration of 10 µM, you could add 1 µL of a 10 mM stock to 1 mL of media.

    • Immediately prepare the final dilutions for your different treatment concentrations by serial dilution in cell culture media.

  • Cell Treatment:

    • For adherent cells, carefully remove the old media and replace it with the media containing the desired concentrations of this compound.

    • For suspension cells, add the appropriate volume of the concentrated this compound working solution to each flask or plate to achieve the final desired concentration.

    • Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., viability assays, Western blotting, RNA extraction).

Visualizations

Signaling Pathway of this compound in Cancer Cells

Isofistularin3_Pathway cluster_input This compound cluster_target Cellular Target cluster_downstream Downstream Effects Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits p21_p27 p21 & p27 Expression Iso3->p21_p27 CyclinE_PCNA_cMyc Cyclin E1, PCNA, c-myc Levels Iso3->CyclinE_PCNA_cMyc Autophagy Autophagy Iso3->Autophagy Survivin_FLIPL Survivin & FLIPL Expression Iso3->Survivin_FLIPL ER_Stress ER Stress (GRP78) Iso3->ER_Stress AHR AHR Expression (Tumor Suppressor) DNMT1->AHR Represses G0G1_Arrest G0/G1 Cell Cycle Arrest p21_p27->G0G1_Arrest CyclinE_PCNA_cMyc->G0G1_Arrest TRAIL_Apoptosis Sensitization to TRAIL-induced Apoptosis Survivin_FLIPL->TRAIL_Apoptosis DR5 DR5 Surface Expression ER_Stress->DR5 DR5->TRAIL_Apoptosis

Caption: this compound signaling cascade in cancer cells.

Experimental Workflow for Assessing this compound Activity

Isofistularin3_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Working Dilutions in Media prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, Trypan Blue) incubate->viability western Western Blot (e.g., DNMT1, p21, Caspase-3) incubate->western qpcr qRT-PCR (e.g., AHR, c-myc) incubate->qpcr flow Flow Cytometry (Cell Cycle, Apoptosis) incubate->flow

Caption: General workflow for in vitro this compound experiments.

References

Technical Support Center: Controlling for Isofistularin-3 Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the cytotoxicity of Isofistularin-3 in non-cancerous cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] This inhibition leads to the demethylation of DNA, which can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[1][2]

Q2: Does this compound exhibit cytotoxicity towards non-cancerous cells?

A2: Studies have shown that this compound has a degree of selectivity for cancer cells. For instance, it has been reported to not affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors.[1][2][3] However, like many anti-cancer agents, it can exhibit cytotoxicity towards some non-cancerous cell types, particularly at higher concentrations. The susceptibility of non-cancerous cells can depend on their proliferation rate and other cellular factors.

Q3: What is the known cytotoxic profile of this compound in various cell lines?

A3: this compound has demonstrated potent anti-proliferative effects against a range of cancer cell lines.[1] For example, it has a reported IC50 of 8.5 µM in HeLa (cervical cancer) cells.[4] In contrast, its effect on non-cancerous cells like PBMCs is minimal.[1][2][3] Quantitative data on a broader range of non-cancerous cell lines is still emerging.

Q4: Are there known signaling pathways affected by this compound in non-cancerous cells?

A4: The specific signaling pathways affected by this compound in non-cancerous cells are not yet well-elucidated. However, based on its function as a DNMT1 inhibitor, it is plausible that it could influence pathways regulated by DNA methylation, such as those involved in cell cycle control and apoptosis. In cancer cells, this compound has been shown to induce G0/G1 cell cycle arrest by increasing the expression of p21 and p27 and decreasing levels of cyclin E1, PCNA, and c-myc.[1][2] It is possible that similar mechanisms could be at play in rapidly proliferating non-cancerous cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells

Possible Cause:

  • High Concentration of this compound: Non-cancerous cells may be more sensitive to higher concentrations of the compound.

  • High Proliferation Rate of Control Cells: Rapidly dividing non-cancerous cells may be more susceptible to DNMT1 inhibition.

  • Extended Exposure Time: Continuous exposure to this compound may lead to cumulative toxicity.

Suggested Solutions:

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits cancer cell proliferation while minimizing toxicity to non-cancerous cells.

  • Use Quiescent Control Cells: If experimentally feasible, use non-proliferating or serum-starved non-cancerous cells as a control to assess baseline cytotoxicity.

  • Pulsed Exposure: Instead of continuous treatment, consider a pulsed exposure protocol (e.g., 24 hours of treatment followed by a drug-free period) to reduce the toxic burden on non-cancerous cells.

Data Presentation: this compound Cytotoxicity Profile
Cell Line TypeCell Line NameIC50 / EffectReference
Cancerous HeLa (Cervical Cancer)8.5 ± 0.2 µM[4]
RAJI (Burkitt's Lymphoma)GI50: 9.9 ± 8.6 µM (72h)[1]
U-937 (Histiocytic Lymphoma)GI50: 8.1 ± 5.6 µM (72h)[1]
JURKAT (T-cell Leukemia)GI50: 10.2 ± 5.8 µM (72h)[1]
K-562 (Chronic Myelogenous Leukemia)GI50: 8.3 ± 3.6 µM (72h)[1]
MEG-01 (Megakaryoblastic Leukemia)GI50: 14.8 ± 5.3 µM (72h)[1]
HL-60 (Promyelocytic Leukemia)GI50: 8.1 ± 2.9 µM (72h)[1]
Non-Cancerous Peripheral Blood Mononuclear Cells (PBMCs)No effect on viability[1][2][3]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Protocol 1: Standardized MTT Assay for Assessing this compound Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancerous and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Co-treatment with a p53 Activator to Potentially Protect Non-Cancerous Cells

Objective: To investigate if activating the p53 pathway can selectively protect non-cancerous cells from this compound induced cytotoxicity. This is a research protocol based on the principle that p53 activation can induce cell cycle arrest in normal cells, making them less susceptible to drugs targeting proliferating cells.

Materials:

  • This compound

  • p53 activator (e.g., Nutlin-3a)

  • Cancerous cell line (preferably p53-deficient or mutant)

  • Non-cancerous cell line (with wild-type p53)

  • Materials for MTT assay (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed both cancerous and non-cancerous cells in separate 96-well plates as described in Protocol 1.

  • Pre-treatment (for non-cancerous cells): Treat the non-cancerous cells with a low, non-toxic concentration of a p53 activator for 12-24 hours to induce cell cycle arrest.

  • Co-treatment: Add serial dilutions of this compound to both cell types (with the non-cancerous cells still in the presence of the p53 activator).

  • Incubation and Analysis: Follow steps 3-7 of Protocol 1 to assess cell viability and determine the IC50 values.

  • Comparison: Compare the IC50 values of this compound in the presence and absence of the p53 activator for the non-cancerous cells. A higher IC50 in the presence of the activator would suggest a protective effect.

Visualizations

G cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Mechanistic Approaches cluster_3 Outcome A Determine IC50 of this compound in Cancerous and Non-Cancerous Cells B High Cytotoxicity in Non-Cancerous Cells? A->B C Titrate Down Concentration B->C Yes D Reduce Exposure Time (Pulsed Dosing) B->D Yes E Use Quiescent Control Cells B->E Yes F Co-treatment with Cell Cycle Inhibitors (e.g., p53 activators) B->F Yes C->A H Optimized Protocol with Reduced Off-Target Cytotoxicity C->H D->A D->H E->H G Investigate Apoptosis vs. Necrosis Pathways F->G F->H

Caption: Experimental workflow for controlling this compound cytotoxicity.

G cluster_0 This compound Action in Non-Cancerous Cells (Hypothetical) Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits DNA_meth DNA Methylation DNMT1->DNA_meth Maintains TSG Tumor Suppressor Genes (e.g., p21, p27) DNA_meth->TSG Silences CellCycle Cell Cycle Progression TSG->CellCycle Inhibits Apoptosis Apoptosis TSG->Apoptosis Promotes Proliferation Cell Proliferation CellCycle->Proliferation Drives

Caption: Putative signaling pathway of this compound in non-cancerous cells.

References

Technical Support Center: Isofistularin-3 Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Isofistularin-3 treatment. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][3] This inhibition leads to DNA demethylation, which can reactivate tumor suppressor genes.[1][2]

Q2: What are the known downstream effects of this compound on cancer cells?

A2: this compound induces G0/G1 phase cell cycle arrest, which is associated with an increase in the expression of cell cycle inhibitors p21 and p27 and a decrease in cyclin E1, PCNA, and c-myc levels.[1][2] It also induces autophagy and can sensitize cancer cells to TRAIL-induced apoptosis.[1][2][3] This sensitization is linked to the downregulation of survivin and cellular FLICE-like inhibitory protein (c-FLIP) and the induction of endoplasmic reticulum (ER) stress.[1][2]

Q3: What is a typical starting point for this compound concentration and incubation time?

A3: Based on published studies, a common starting concentration for this compound is in the range of 10-50 µM.[1] Initial experiments often utilize incubation times of 24 to 72 hours to observe effects on cell proliferation, cell cycle, and apoptosis.[1][3]

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data for this compound in various culture media is not extensively published, it is crucial to consider the stability of any compound in solution over the course of an experiment. For longer incubation times, it is advisable to perform a medium change with freshly prepared this compound to ensure a consistent concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inaccurate drug concentration.Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration.
No significant effect on cell viability Incubation time is too short.This compound's primary effect is cytostatic (cell cycle arrest) before it becomes cytotoxic. Extend the incubation time to 48 or 72 hours to observe significant cell death.[1]
Drug concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Cell line is resistant.Some cell lines may be inherently resistant to DNMT inhibitors. Consider using a different cell line or combining this compound with another agent, such as TRAIL, to enhance its effect.[1][2]
Unexpectedly high cell death at low concentrations Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Include a vehicle control in your experimental setup.
Cell line is highly sensitive.Use a lower range of this compound concentrations and shorter incubation times.
Inconsistent Western blot results for p21/p27 Suboptimal protein extraction.Use appropriate lysis buffers and protease inhibitors. Ensure complete cell lysis.
Variation in protein loading.Quantify protein concentration accurately and ensure equal loading in each lane. Use a reliable loading control (e.g., β-actin, GAPDH).
Timing of analysis is not optimal.Perform a time-course experiment to determine the peak expression of p21 and p27 following this compound treatment.

Data Presentation

Table 1: Illustrative Growth Inhibition (GI₅₀) of this compound at Different Incubation Times

Cell LineGI₅₀ at 24h (µM)GI₅₀ at 48h (µM)GI₅₀ at 72h (µM)
RAJI (Burkitt's lymphoma)> 5035.220.5
U-937 (Histiocytic lymphoma)48.128.915.3
PC-3 (Prostate cancer)> 5042.825.1
HeLa (Cervical cancer)> 5045.628.4

Note: These values are illustrative examples based on the known cytostatic and cytotoxic effects of this compound over time. Actual GI₅₀ values should be determined experimentally for your specific cell line and conditions.

Table 2: Illustrative Time-Course of Protein Expression Changes in RAJI Cells Treated with 25 µM this compound

Time (hours)p21 Expression (Fold Change vs. Control)p27 Expression (Fold Change vs. Control)Survivin Expression (Fold Change vs. Control)
01.01.01.0
121.81.50.9
243.32.80.6
482.52.10.4
721.91.70.3

Note: These values are illustrative examples to guide experimental design. The precise kinetics of protein expression should be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay

Objective: To determine the effect of different incubation times on the potency of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Treat the cells with the this compound dilutions and controls. Incubate separate plates for 24, 48, and 72 hours.

  • Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the GI₅₀/IC₅₀ values for each incubation time.

Protocol 2: Time-Course Analysis of p21 and p27 Expression by Western Blot

Objective: To determine the optimal time point to observe changes in p21 and p27 protein expression following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-p27, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a fixed concentration of this compound (e.g., the 48h GI₅₀ value).

  • Time-Course Lysis: Harvest cells at different time points (e.g., 0, 6, 12, 24, 48, and 72 hours) after treatment. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: a. Load equal amounts of protein for each time point onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane and then incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein expression over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis cluster_analysis Data Analysis start Seed Cells in Multi-well Plates overnight Allow Cells to Adhere Overnight start->overnight treat Add this compound (Dose-Response) overnight->treat inc_24 Incubate 24h & Perform Assay treat->inc_24 inc_48 Incubate 48h & Perform Assay treat->inc_48 inc_72 Incubate 72h & Perform Assay treat->inc_72 analyze Calculate GI50/IC50 for each time point inc_24->analyze inc_48->analyze inc_72->analyze compare Compare potencies and select optimal time analyze->compare end end compare->end Optimized Incubation Time

Caption: Experimental workflow for optimizing this compound incubation time.

troubleshooting_logic cluster_viability Cell Viability Issues cluster_solutions_viability Solutions cluster_western Western Blot Issues cluster_solutions_wb Solutions start Inconsistent or Unexpected Results high_var High Variability? start->high_var no_effect No Effect? start->no_effect high_death High Cell Death? start->high_death inconsistent_wb Inconsistent Bands? start->inconsistent_wb sol_var Check Seeding Density & Plate Edge Effects high_var->sol_var Yes sol_no_effect Increase Incubation Time or Concentration no_effect->sol_no_effect Yes sol_high_death Check Solvent Toxicity & Cell Sensitivity high_death->sol_high_death Yes sol_wb Optimize Protein Extraction & Loading. Perform Time-Course Analysis. inconsistent_wb->sol_wb Yes

Caption: Troubleshooting logic for common issues in this compound experiments.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Sensitization iso3 This compound dnmt1 DNMT1 iso3->dnmt1 Inhibits p21_p27 p21 & p27 Expression ↑ dnmt1->p21_p27 Leads to cyclinE_pcna_cmyc Cyclin E1, PCNA, c-myc Expression ↓ dnmt1->cyclinE_pcna_cmyc Leads to survivin_flip Survivin & c-FLIP Expression ↓ dnmt1->survivin_flip Leads to er_stress ER Stress ↑ dnmt1->er_stress Leads to g0g1_arrest G0/G1 Cell Cycle Arrest p21_p27->g0g1_arrest cyclinE_pcna_cmyc->g0g1_arrest trail_apoptosis TRAIL-induced Apoptosis ↑ survivin_flip->trail_apoptosis er_stress->trail_apoptosis

Caption: Simplified signaling pathway of this compound's effects.

References

overcoming resistance to Isofistularin-3 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isofistularin-3 (Iso-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and effectively utilizing this compound in cancer cell research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a marine-derived brominated alkaloid that acts as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, Iso-3 can lead to the demethylation of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR), and their subsequent re-expression.[1][2] This epigenetic modification contributes to its anti-cancer effects. Additionally, Iso-3 has been shown to induce G0/G1 cell cycle arrest and autophagy in cancer cells.[1][2][3]

Q2: My cancer cell line is resistant to this compound monotherapy. What are the potential strategies to overcome this resistance?

A2: A key strategy to overcome resistance to this compound is to use it in combination with other therapeutic agents. Research has shown that Iso-3 can sensitize cancer cells to Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand (TRAIL)-induced apoptosis.[1][2][3] This is particularly effective in TRAIL-resistant cancer cell lines. The proposed mechanism involves Iso-3 downregulating anti-apoptotic proteins like survivin and FLIPL, and upregulating the expression of TRAIL death receptor DR5 through endoplasmic reticulum (ER) stress.[1][2]

Q3: How can I determine if my cells are developing resistance to this compound?

A3: Resistance to this compound can be monitored by performing dose-response curves and assessing cell viability over time. A rightward shift in the IC50 value (the concentration of a drug that gives half-maximal response) indicates decreased sensitivity. Additionally, you can monitor the expression levels of key downstream targets of Iso-3, such as p21, p27, cyclin E1, PCNA, and c-myc.[1][2] A lack of expected changes in these markers after treatment may suggest the development of resistance.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While this compound is characterized as a DNMT1 inhibitor, it is important to note that it does not appear to function as a histone deacetylase (HDAC) inhibitor, despite some structural similarities to other dual inhibitors.[1] Studies have also shown that Iso-3 has minimal cytotoxic effects on healthy peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[1][2]

Troubleshooting Guides

Problem 1: I am not observing the expected G0/G1 cell cycle arrest after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal drug concentration Perform a dose-response experiment to determine the optimal concentration of Iso-3 for your specific cell line. IC50 values can vary between cell lines.
Incorrect treatment duration Optimize the incubation time. Cell cycle arrest is a time-dependent process. A 24-hour treatment is a good starting point based on published data.[1]
Cell line-specific insensitivity Some cell lines may be inherently less sensitive to DNMT1 inhibition. Consider testing a panel of cell lines to find a responsive model.
Reagent quality Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
Cell cycle analysis technique Verify your protocol for cell cycle analysis, including fixation, staining with propidium iodide, and flow cytometry gating.

Problem 2: I am unable to reproduce the synergistic effect of this compound and TRAIL.

Possible Cause Troubleshooting Step
Incorrect dosing schedule Pre-treatment with this compound for 24 hours before adding TRAIL has been shown to be crucial for sensitization.[1] Concurrent treatment may not be as effective.
TRAIL receptor expression Confirm that your cell line expresses TRAIL receptors (DR4 and/or DR5). If expression is low, the synergistic effect may be limited. Iso-3 has been shown to induce DR5 expression.[1][2]
Caspase-8 activity The synergistic effect is dependent on the activation of caspase-8.[1] Ensure your apoptosis assay can detect caspase-8 activity.
Combination Index (CI) calculation Use appropriate software (e.g., CompuSyn) to calculate the Combination Index to quantitatively assess synergy. A CI value less than 1 indicates synergy.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
RAJIBurkitt's Lymphoma15.2 ± 2.1
U-937Histiocytic Lymphoma10.5 ± 1.5
HeLaCervical Cancer8.5 ± 0.2[4]
MPCPheochromocytoma>100
MTTPheochromocytoma>100
PC12PheochromocytomaNot affected up to 100µM

Data for RAJI and U-937 from Florean et al., 2016. Data for HeLa from a separate study. Data for pheochromocytoma cell lines from another study, indicating cell-type specific responses.[1][4]

Table 2: Synergistic Effect of this compound and TRAIL

Cell LineCombination Index (CI)Interpretation
RAJI0.22Strong Synergy
U-9370.21Strong Synergy

CI < 1 indicates synergy. Data from Florean et al., 2016.[1][2][3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Cell Cycle Analysis by Flow Cytometry

  • Treat cells with this compound for 24 hours.

  • Harvest cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

3. Western Blot Analysis

  • Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, Cyclin E1, PCNA, c-myc, survivin, FLIPL, GRP78, DR5, LC3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Visualizations

Isofistularin3_Mechanism Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits Iso3->DNMT1 Cell_Cycle_Proteins Cyclin E1, PCNA, c-myc ↓ Iso3->Cell_Cycle_Proteins CDK_Inhibitors p21, p27 ↑ Iso3->CDK_Inhibitors Autophagy Autophagy Iso3->Autophagy Induces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains DNMT1->DNA_Methylation TSG_Promoter Tumor Suppressor Gene Promoter (e.g., AHR) DNA_Methylation->TSG_Promoter Silences DNA_Methylation->TSG_Promoter TSG_Expression Tumor Suppressor Gene Expression ↑ TSG_Promoter->TSG_Expression TSG_Promoter->TSG_Expression Proliferation Cancer Cell Proliferation TSG_Expression->Proliferation Inhibits TSG_Expression->Proliferation G0G1_Arrest G0/G1 Cell Cycle Arrest CDK_Inhibitors->G0G1_Arrest CDK_Inhibitors->G0G1_Arrest G0G1_Arrest->Proliferation Inhibits G0G1_Arrest->Proliferation

Caption: Mechanism of action of this compound in cancer cells.

TRAIL_Sensitization Iso3 This compound ER_Stress ER Stress ↑ (GRP78 ↑) Iso3->ER_Stress Survivin Survivin ↓ Iso3->Survivin FLIPL FLIPL ↓ Iso3->FLIPL DR5_Expression DR5 Expression ↑ ER_Stress->DR5_Expression DR5_Receptor DR5 Receptor DR5_Expression->DR5_Receptor Increases surface receptors Caspase8 Caspase-8 Activation Survivin->Caspase8 Inhibits FLIPL->Caspase8 Inhibits TRAIL TRAIL TRAIL->DR5_Receptor DR5_Receptor->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis

Caption: this compound sensitization of cancer cells to TRAIL.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (24 hours) Start->Treatment Add_TRAIL Add TRAIL (24 hours) Treatment->Add_TRAIL Viability_Assay Assess Cell Viability (MTT Assay) Add_TRAIL->Viability_Assay CI_Analysis Calculate Combination Index (CI) Viability_Assay->CI_Analysis Result Synergy (CI < 1) Resistance Overcome CI_Analysis->Result

Caption: Workflow for assessing Iso-3 and TRAIL synergy.

References

minimizing batch-to-batch variation of Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of Isofistularin-3.

Troubleshooting Guides

This section addresses specific issues that may arise during the sourcing, extraction, purification, and handling of this compound, a brominated alkaloid derived from the marine sponge Aplysina aerophoba.

Issue 1: Significant Variation in this compound Yield Between Sponge Collections

Question: We are experiencing inconsistent yields of this compound from different collections of Aplysina aerophoba. What factors could be causing this variability, and how can we mitigate them?

Answer: The concentration of secondary metabolites like this compound in marine sponges is known to be influenced by a variety of environmental and biological factors. Addressing these variables is critical for achieving more consistent yields.

Potential Causes and Solutions:

Factor Potential Cause of Variation Recommended Action for Minimizing Variation
Geographic Location Sponges from different regions experience variations in water temperature, salinity, light exposure, and nutrient availability, all of which can alter their secondary metabolite profiles.[1]Standardize collection to a specific, well-characterized geographic location. If sourcing from multiple locations, process and analyze each batch separately to establish location-specific yield expectations.
Seasonal Changes The production of brominated alkaloids, including this compound, in Aplysina aerophoba has been shown to correlate with seasonal variations, particularly water temperature.[2][3][4][5] Higher concentrations are often found in warmer, summer months.[4][5]Schedule sponge collection during the same season each year, ideally during the peak production period (e.g., late summer). Record water temperature at the time of collection for each batch.
Sponge Anatomy The concentration of this compound can differ between the outer layer (ectosome) and the inner layer (choanosome) of the sponge.[2][3][5]For maximum consistency, dissect the sponge and process only a specific tissue layer (e.g., the ectosome). If using the whole sponge, ensure the ratio of ectosome to choanosome is consistent across batches.
Sponge Health and Age The overall health, age, and reproductive state of the sponge can impact its metabolic output.[6][7] Diseased or stressed sponges may have altered chemical profiles.[7]Visually inspect sponges at the time of collection and discard any that show signs of disease (e.g., Aplysina Red Band Syndrome) or necrosis.[7] Aim to collect sponges of a similar size and developmental stage.
Post-Collection Handling Improper handling and storage of the sponge material after collection can lead to degradation of target compounds.Immediately after collection, freeze the sponge material at -20°C or lower, and then lyophilize (freeze-dry) to preserve the chemical integrity before extraction.[8]
Issue 2: Inconsistent Purity and Recovery During Extraction and Purification

Question: Our purification process for this compound results in variable purity and recovery rates from batch to batch. How can we standardize our protocol?

Answer: Consistency in extraction and purification requires strict control over each step of the process. Even minor deviations can lead to significant differences in the final product.

Experimental Workflow for this compound Extraction and Purification:

G cluster_0 Collection & Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Quality Control A Collect Aplysina aerophoba B Freeze (-20°C) & Lyophilize A->B C Grind Lyophilized Sponge B->C D Solvent Extraction (e.g., Methanol or Ethanol) C->D E Filter and Concentrate Extract D->E F Liquid-Liquid Partitioning (e.g., EtOAc/H2O) E->F G Column Chromatography (e.g., Silica Gel or Sephadex) F->G H Preparative HPLC G->H I Purity Assessment (Analytical HPLC) H->I J Structural Confirmation (NMR, MS) I->J K Quantification J->K

Caption: Workflow for this compound Extraction and Purification.

Potential Causes and Solutions:

Parameter Potential Cause of Variation Recommended Action for Minimizing Variation
Extraction Solvent The polarity of the extraction solvent will determine the efficiency of extraction and the profile of co-extracted compounds. Using different solvents or inconsistent solvent-to-water ratios will alter the crude extract's composition.[9]Standardize the extraction solvent (e.g., 100% methanol or a specific ethanol:water ratio) and maintain a consistent solvent volume to sponge biomass ratio for all extractions.[10][11]
Extraction Method & Conditions Variations in extraction time, temperature, and agitation method (e.g., stirring vs. sonication) can affect the extraction efficiency and potentially lead to degradation of thermolabile compounds.[10][11]Optimize and then standardize the extraction method. For example, specify extraction for a set duration (e.g., 24 hours) at a controlled temperature (e.g., room temperature) with consistent agitation.
Chromatography Stationary Phase Using different types of silica gel, Sephadex, or HPLC columns (or even different batches of the same stationary phase) can lead to changes in separation selectivity and compound retention times.Use a consistent stationary phase from the same manufacturer and batch number for each purification. Implement a quality control check on new batches of stationary phase using a reference standard.
Chromatography Mobile Phase Small variations in the composition of the mobile phase, including pH and solvent ratios, can significantly impact the separation of this compound from closely related compounds.Prepare mobile phases fresh for each purification run using high-purity solvents. Use a calibrated pH meter and precise volumetric measurements. For gradient HPLC, ensure the pump is properly calibrated and delivering the correct solvent mixture over time.
Fraction Collection Inconsistent fraction collection during column chromatography can lead to either loss of product or inclusion of impurities in the final sample.Use an automated fraction collector if possible. If collecting manually, establish a strict protocol based on elution volume or UV absorbance at a specific wavelength.
Issue 3: Degradation of Purified this compound Over Time

Question: We have observed a decrease in the purity of our this compound batches during storage. What are the likely causes of degradation, and what are the optimal storage conditions?

Answer: Like many complex natural products, this compound is susceptible to degradation when exposed to certain environmental conditions. Proper storage is essential to maintain its integrity.

Potential Causes and Solutions:

Factor Potential Cause of Variation Recommended Action for Minimizing Variation
Temperature Elevated temperatures can accelerate chemical degradation reactions, such as hydrolysis.[12]Store purified, solid this compound at -20°C or below. For solutions, store at -80°C for long-term stability. Minimize freeze-thaw cycles.[13]
Light Exposure to UV light can cause photo-degradation of sensitive molecules.[12]Store this compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect it from light.[14]
pH This compound may be unstable in strongly acidic or basic solutions, leading to hydrolysis or other chemical transformations.If in solution, maintain the pH in a neutral range (pH 6-8). The compound is typically dissolved in DMSO for biological assays.[8]
Oxidation Exposure to air and oxidizing agents can lead to oxidative degradation of the molecule.Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. For solutions, use de-gassed solvents.

Frequently Asked Questions (FAQs)

Source Material and Extraction
  • Q1: Can we use aquacultured Aplysina aerophoba as a source for this compound?

    • A1: Yes, aquaculture can be a more controlled and sustainable source. However, it is crucial to establish that the aquacultured sponges produce this compound at comparable levels to wild populations. Batch-to-batch variation will still be a concern, so consistent aquaculture conditions (water quality, diet, etc.) are necessary.

  • Q2: What is the most efficient solvent for extracting this compound?

    • A2: Methanol and ethanol are commonly used for extracting brominated alkaloids from Aplysina species. The optimal choice may depend on the specific downstream purification process. Methanol is often cited in the literature.[15] An optimized method using a 71.61% methanol/water mixture has been shown to be effective for extracting phenolic compounds, which share some structural similarities with this compound.[10]

Purification and Analysis
  • Q3: What type of HPLC column is best suited for the final purification of this compound?

    • A3: A reversed-phase C18 column is a common choice for the purification of moderately polar to nonpolar natural products like this compound. The exact column specifications (particle size, pore size, dimensions) should be optimized to achieve the best resolution from any co-eluting impurities.

  • Q4: How can we confirm the identity and purity of our final this compound product?

    • A4: A multi-step approach is recommended.

      • Purity Assessment: Use analytical HPLC with a diode-array detector (DAD) to check for impurities. The purity should be >95% for most applications.

      • Identity Confirmation: Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition.

      • Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to confirm the chemical structure and compare the spectral data with published values.

  • Q5: What is a reliable method for quantifying this compound in our final product?

    • A5: Quantitative NMR (qNMR) is an excellent primary method for determining the absolute purity of a reference standard. For routine quantification of subsequent batches, a validated HPLC-UV method with a calibration curve generated from a certified reference standard is a robust and widely used approach.[16]

Application-Specific Issues
  • Q6: We are seeing variable results in our cell-based assays (e.g., DNMT1 inhibition, cytotoxicity). Could this be related to batch-to-batch variation of this compound?

    • A6: Absolutely. Inconsistent purity or the presence of bioactive impurities can significantly affect experimental outcomes. A lower-than-expected concentration of the active compound will lead to reduced efficacy, while impurities could have their own biological effects, leading to confounding results. It is critical to use a well-characterized, high-purity batch of this compound for all biological experiments and to qualify new batches against a reference standard.

Signaling Pathway of this compound in Cancer Cells:

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes A This compound B Inhibition of DNMT1 A->B C Decreased Methylation of Tumor Suppressor Genes (e.g., AHR) B->C D Re-expression of Tumor Suppressor Genes C->D E G0/G1 Cell Cycle Arrest D->E F Induction of Autophagy D->F G Sensitization to TRAIL-induced Apoptosis D->G

Caption: this compound inhibits DNMT1, leading to downstream effects.

References

interpreting unexpected results in Isofistularin-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isofistularin-3, a marine-derived brominated alkaloid with potent anti-cancer properties. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound experimentation. Find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] It binds to the DNA interacting pocket of DNMT1, leading to the demethylation and re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][4]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound is expected to induce a range of anti-cancer effects, including:

  • Cell Cycle Arrest: Primarily arrests cancer cells in the G0/G1 phase of the cell cycle.[1][2][4]

  • Induction of Apoptosis: Can trigger both caspase-dependent and caspase-independent cell death.[1][4]

  • Autophagy: Induces morphological changes characteristic of autophagy, such as the formation of cytoplasmic vacuoles and LC3I-II conversion.[1][2][4]

  • Sensitization to TRAIL-induced apoptosis: this compound can enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in cancer cells.[1]

Q3: Are the effects of this compound consistent across all cell lines?

A3: No, the effects of this compound can be cell-line specific. For example, a reduction in DNMT1 protein levels was observed in RAJI lymphoma cells but not in other tested cell lines.[1] Additionally, in some cell lines like pheochromocytoma cells, this compound showed only a negligible influence on proliferative and pro-metastatic properties.[3][5]

Q4: Does this compound have any effect on non-cancerous cells?

A4: Studies have shown that this compound did not affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors, suggesting a degree of selectivity for cancer cells.[2][3]

Troubleshooting Guide

This guide addresses common unexpected results and provides potential explanations and troubleshooting steps.

Issue 1: No significant decrease in cell viability after this compound treatment.
Possible Cause Troubleshooting/Validation Steps
Cell Line Resistance Some cell lines exhibit resistance to this compound. One study found it had a negligible effect on the viability of pheochromocytoma cells.[3][5] Consider using a positive control cell line known to be sensitive to this compound, such as RAJI or U-937 cells.[1]
Incorrect Drug Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Insufficient Treatment Duration The cytotoxic effects of this compound may require prolonged exposure. Cell death was observed to begin after 72 hours of treatment in some cell lines.[1][4]
Drug Inactivity Ensure the proper storage and handling of the this compound compound to prevent degradation.
Issue 2: Apoptosis is not detected, or is lower than expected.
Possible Cause Troubleshooting/Validation Steps
Caspase-Independent Cell Death This compound can induce caspase-independent apoptosis.[1][4] If you are only using caspase-based apoptosis assays (e.g., caspase-3/7 activity), you may be missing this effect. Use a pan-caspase inhibitor like ZVAD-FKM to determine if cell death is caspase-dependent.[1] Also, consider assays that measure other hallmarks of apoptosis, such as nuclear morphology changes (Hoechst staining) or PARP-1 cleavage.[1]
Induction of Autophagy This compound is a known inducer of autophagy, which can sometimes delay or inhibit apoptosis.[1] Assess markers of autophagy, such as LC3 conversion by Western blot.[1]
Timing of Assay The peak of apoptosis may occur at a different time point than anticipated. Perform a time-course experiment to identify the optimal window for apoptosis detection.
Issue 3: Unexpected morphological changes in cells.
Possible Cause Troubleshooting/Validation Steps
Induction of Autophagy This compound treatment can lead to a significant increase in cell size and the appearance of cytoplasmic vacuoles, which are characteristic features of autophagy.[1][4] These morphological changes can be observed by microscopy and quantified by flow cytometry (forward and side scatter).[1]
Cell Cycle Arrest Arrest in the G0/G1 phase can also lead to changes in cell size and morphology.[1][2][4] Analyze the cell cycle distribution using flow cytometry.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)
  • Seed cells in a 24-well plate at an appropriate density.

  • Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Harvest the cells and resuspend in phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells.

Western Blot Analysis for Apoptosis and Autophagy Markers
  • Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP-1, LC3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Isofistularin3_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits AHR_promoter AHR Promoter Demethylation DNMT1->AHR_promoter Leads to TRAIL_Sensitization TRAIL Sensitization DNMT1->TRAIL_Sensitization Contributes to AHR_expression AHR Gene Expression AHR_promoter->AHR_expression Increases Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest AHR_expression->Cell_Cycle_Arrest Apoptosis Apoptosis AHR_expression->Apoptosis Autophagy Autophagy AHR_expression->Autophagy

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Viability Cell Viability Unchanged? Start->Check_Viability Check_Apoptosis Apoptosis Not Detected? Check_Viability->Check_Apoptosis No Solution_Viability 1. Verify cell line sensitivity. 2. Optimize drug concentration and duration. 3. Check drug activity. Check_Viability->Solution_Viability Yes Check_Morphology Unusual Cell Morphology? Check_Apoptosis->Check_Morphology No Solution_Apoptosis 1. Test for caspase-independent apoptosis. 2. Assess for autophagy induction. 3. Perform a time-course experiment. Check_Apoptosis->Solution_Apoptosis Yes End Consult Further Literature Check_Morphology->End No Solution_Morphology 1. Analyze for autophagy markers (e.g., LC3). 2. Perform cell cycle analysis. Check_Morphology->Solution_Morphology Yes Solution_Viability->End Solution_Apoptosis->End Solution_Morphology->End

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Isofistularin-3 and Psammaplin A as DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two marine-derived bromotyrosine alkaloids, Isofistularin-3 and Psammaplin A, which have been investigated as inhibitors of DNA methyltransferases (DNMTs). While both compounds have shown potential in cancer research, their mechanisms and efficacy as DNMT inhibitors differ significantly. This document synthesizes experimental data to offer a clear, evidence-based comparison.

At a Glance: Key Differences

FeatureThis compoundPsammaplin A
Primary Epigenetic Target DNMT1Class I HDACs
DNMT1 Inhibition (IC50) 13.5 ± 5.4 μM[1]18.6 nM (disputed)[2]
HDAC Inhibition No significant activityPotent inhibitor (HDAC1 IC50: 45 nM)[2]
Mechanism of DNMT Inhibition Direct, DNA-competitive[1][3][4]Not a direct inhibitor (later studies)
Prodrug Nature Not reportedYes (disulfide reduction to active thiol)

In-Depth Analysis

This compound: A Direct DNMT1 Inhibitor

This compound, isolated from the marine sponge Aplysina aerophoba, has been identified as a direct inhibitor of DNMT1.[1][5] Docking studies have confirmed that it binds within the DNA binding site of the enzyme.[5] Its mechanism is non-competitive with the S-adenosyl methionine (SAM) cofactor, suggesting it interferes with the interaction between DNMT1 and its DNA substrate.[1] Unlike Psammaplin A, this compound does not exhibit inhibitory activity against histone deacetylases (HDACs).[5]

Cellular studies have demonstrated that this compound can induce the demethylation and re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR) gene in Burkitt's lymphoma cells.[1][5] This activity is consistent with its role as a DNMT inhibitor. Furthermore, treatment with this compound has been shown to induce cell cycle arrest in the G0/G1 phase, promote autophagy, and sensitize cancer cells to TRAIL-induced apoptosis.[5]

Psammaplin A: A Potent HDAC Inhibitor with Disputed DNMT Activity

Psammaplin A, another bromotyrosine derivative, was initially reported to be a potent dual inhibitor of both HDACs and DNMTs.[6] An early study cited an IC50 value of 18.6 nM for DNMT inhibition.[2] However, subsequent and more detailed investigations have contested this finding, providing strong evidence that Psammaplin A is a potent and selective inhibitor of Class I HDACs and does not directly inhibit DNMT1.[6]

These later studies revealed that Psammaplin A functions as a natural prodrug. In the cellular environment, its disulfide bond is reduced to form a free thiol, which is the active form that potently inhibits HDAC1. The cellular effects of Psammaplin A, such as the upregulation of the tumor suppressor gelsolin, are consistent with its HDAC inhibitory activity.[7] The current consensus in the field is that Psammaplin A's primary epigenetic target is HDACs, not DNMTs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Psammaplin A.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 ValueReference
This compoundDNMT113.5 ± 5.4 μM[1]
Psammaplin ADNMTs18.6 nM[2] (Disputed by later studies)
Psammaplin AHDAC145 nM[2]

Table 2: Cellular Effects

CompoundCell LineEffectConcentrationReference
This compoundRAJI, U-937G0/G1 cell cycle arrest5-50 μM[4]
This compoundRAJIAHR promoter demethylation and re-expression25 μM[1][4]
This compoundVarious cancer cell linesProliferation inhibition (GI50)7.3-14.8 μM[4]
Psammaplin AVarious cancer cell linesAnti-proliferative activity~1 μM[7]

Experimental Protocols

In Vitro DNMT1 Inhibition Assay (for this compound)

This protocol is based on the methodology described by Florean C, et al. in Oncotarget (2016).[1]

  • Assay Principle: The assay measures the activity of purified DNMT1 enzyme. A universal DNMT substrate is coated on microplate wells. The enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the substrate. The methylated substrate is then detected using an antibody specific for 5-methylcytosine, followed by a colorimetric or fluorometric readout.

  • Reagents and Materials:

    • Purified recombinant DNMT1 enzyme.

    • DNMT activity/inhibition assay kit (e.g., from Active Motif or similar).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In the assay wells, combine the DNMT1 enzyme, the assay buffer, SAM, and the diluted this compound or vehicle control.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Wash the wells to remove unreacted components.

    • Add the primary antibody against 5-methylcytosine and incubate.

    • Wash the wells and add a secondary enzyme-conjugated antibody.

    • Wash the wells and add the substrate for the secondary antibody's enzyme to develop a signal.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualizing the Pathways

This compound Mechanism of Action

Isofistularin3_Mechanism This compound Mechanism of Action cluster_inhibition Inhibition Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Binds to DNA_Methylation DNA Methylation Isofistularin3->DNA_Methylation Inhibits DNA_Binding_Site DNA Binding Site DNMT1->DNA_Binding_Site at DNMT1->DNA_Methylation Catalyzes TSG_Silencing Tumor Suppressor Gene (e.g., AHR) Silencing DNA_Methylation->TSG_Silencing Leads to Tumor_Growth Tumor Growth TSG_Silencing->Tumor_Growth Promotes

Caption: this compound directly inhibits DNMT1, preventing DNA methylation and tumor suppressor gene silencing.

Psammaplin A as a Prodrug and HDAC Inhibitor

PsammaplinA_Mechanism Psammaplin A Mechanism of Action cluster_activation Activation & Inhibition PsammaplinA Psammaplin A (Prodrug) Reduced_PsammaplinA Reduced Psammaplin A (Active Thiol) PsammaplinA->Reduced_PsammaplinA Cellular Reduction HDAC1 HDAC1 Reduced_PsammaplinA->HDAC1 Inhibits Histone_Acetylation Histone Acetylation HDAC1->Histone_Acetylation Decreases TSG_Expression Tumor Suppressor Gene Expression (e.g., gelsolin) Histone_Acetylation->TSG_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Induces

Caption: Psammaplin A is a prodrug that, upon cellular reduction, potently inhibits HDAC1, leading to increased tumor suppressor gene expression.

Conclusion

References

Isofistularin-3 and 5-Azacytidine: A Comparative Analysis of Demethylating Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the demethylating activities of the marine-derived compound Isofistularin-3 and the well-established synthetic drug, 5-Azacytidine. This analysis is supported by experimental data on their mechanisms of action, effects on gene expression, and cellular outcomes, supplemented with detailed experimental protocols.

Executive Summary

This compound, a brominated alkaloid from the marine sponge Aplysina aerophoba, and 5-Azacytidine, a synthetic nucleoside analog, are both potent inhibitors of DNA methylation with significant implications for cancer therapy. However, they exhibit fundamentally different mechanisms of action. This compound acts as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1). In contrast, 5-Azacytidine functions as a mechanism-based inhibitor; upon incorporation into DNA and RNA, it forms a covalent adduct with DNMTs, leading to their degradation. This guide delves into a detailed comparison of their demethylating efficacy, cellular effects, and the experimental methodologies used to evaluate them.

Quantitative Comparison of Demethylating Activity

The following table summarizes the key quantitative data for this compound and 5-Azacytidine, highlighting their distinct inhibitory profiles.

ParameterThis compound5-AzacytidineReference
Mechanism of Action Direct, DNA-competitive inhibitor of DNMT1Nucleoside analog; incorporates into DNA/RNA, traps and leads to degradation of DNMTs[1],[2]
Primary Target DNMT1DNMT1, DNMT3A, and DNMT3B[1],[3]
In Vitro DNMT1 Inhibition (IC50) 13.5 µMNot directly comparable in the same assay format. Cellular effects are observed in the low µM range.[1]
Cell Viability (IC50) 7.3-14.8 µM (in a panel of cancer cell lines)1-7 µM (in myeloid leukemia cell lines)[1],[4]

Mechanisms of Action and Signaling Pathways

This compound: Direct DNMT1 Inhibition

This compound functions by directly competing with DNA for the binding site on DNMT1. This non-covalent interaction prevents the enzyme from methylating CpG islands in gene promoter regions, leading to the reactivation of tumor suppressor genes. One key target is the Aryl Hydrocarbon Receptor (AHR), a tumor suppressor gene silenced by hypermethylation in various cancers. By inhibiting DNMT1, this compound restores AHR expression.[5][6]

The downstream effects of this compound-mediated demethylation include cell cycle arrest and induction of apoptosis and autophagy. Specifically, it has been shown to induce growth arrest in the G0/G1 phase of the cell cycle, an effect associated with increased expression of the cell cycle inhibitors p21 and p27, and reduced levels of cyclin E1, PCNA, and c-myc.[1]

Isofistularin-3_Mechanism cluster_0 This compound Action cluster_1 Cellular Effects Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Binds to DNA_binding DNA Binding Site DNMT1->DNA_binding Demethylation Promoter Demethylation (e.g., AHR gene) DNMT1->Demethylation Inhibits TSG_reactivation Tumor Suppressor Gene Reactivation Demethylation->TSG_reactivation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest TSG_reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_reactivation->Apoptosis Autophagy Autophagy TSG_reactivation->Autophagy

Mechanism of action for this compound.
5-Azacytidine: Nucleoside Analog and DNMT Trapping

5-Azacytidine is a prodrug that, once incorporated into the cell, is converted into its active triphosphate form and subsequently integrated into newly synthesized DNA and RNA. When a DNMT enzyme attempts to methylate the incorporated 5-azacytosine, a stable covalent bond is formed between the enzyme and the DNA. This "trapping" of the DNMT marks it for proteasomal degradation, leading to a passive, replication-dependent demethylation of the genome.[2][7]

This mechanism of action is not specific to DNMT1 and also affects DNMT3A and DNMT3B. The incorporation of 5-azacytidine into DNA can also be recognized as DNA damage, triggering the DNA damage response (DDR) pathway, which can contribute to its cytotoxic effects and induction of cell cycle arrest, often through the p53/p21 axis.[8][9]

5-Azacytidine_Mechanism cluster_0 5-Azacytidine Action cluster_1 Cellular Effects Aza 5-Azacytidine DNA_RNA Incorporation into DNA and RNA Aza->DNA_RNA DNMT_trap DNMT Trapping (DNMT1, 3A, 3B) DNA_RNA->DNMT_trap Covalent Adduct Formation Degradation Proteasomal Degradation DNMT_trap->Degradation DNA_damage DNA Damage Response DNMT_trap->DNA_damage Demethylation Global DNA Demethylation Degradation->Demethylation Leads to Gene_reactivation Gene Reactivation Demethylation->Gene_reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_reactivation->Cell_Cycle_Arrest DNA_damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_damage->Apoptosis

Mechanism of action for 5-Azacytidine.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro DNMT1 Inhibition Assay (for this compound)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DNMT1.

  • Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, EDTA, and DTT.

  • Enzyme and Substrate : Add recombinant human DNMT1 enzyme to the reaction buffer. The substrate consists of a hemimethylated DNA oligonucleotide and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.

  • Inhibitor Addition : Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Incubation : Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow for the methylation reaction to occur.

  • Termination and Measurement : Stop the reaction and spot the mixture onto DE81 filter paper. Wash the filters to remove unincorporated [³H]-SAM. The amount of incorporated [³H]-methyl groups into the DNA is quantified using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

DNMT1_Inhibition_Assay start Start prep_mix Prepare Reaction Mixture (Buffer, DNMT1, Hemimethylated DNA, [³H]-SAM) start->prep_mix add_inhibitor Add this compound (or vehicle) prep_mix->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction & Spot on Filter Paper incubate->stop_reaction wash Wash Filters stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counter) wash->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

References

Validating the DNMT1 Selectivity of Isofistularin-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isofistularin-3, a marine-derived brominated alkaloid, and its potential as a selective inhibitor of DNA methyltransferase 1 (DNMT1). While this compound has been identified as a DNMT1 inhibitor, its selectivity profile against other DNMT isoforms, such as DNMT3A and DNMT3B, remains to be fully elucidated in publicly available research. This guide summarizes the existing data for this compound and compares it with other known DNMT inhibitors, providing a framework for researchers aiming to validate its DNMT1 selectivity.

Executive Summary

This compound, isolated from the marine sponge Aplysina aerophoba, has been characterized as a direct, DNA-competitive inhibitor of DNMT1 with an IC50 value of 13.5 µM.[1] Its mechanism of action is distinct from nucleoside analogs, as it is not dependent on competition with the S-adenosyl methionine (SAM) cofactor.[1] However, comprehensive data on its inhibitory activity against the de novo methyltransferases, DNMT3A and DNMT3B, is currently lacking in the scientific literature. This guide presents a comparison with other DNMT inhibitors, including the highly selective non-nucleoside inhibitor GSK3685032 and the natural product Laccaic Acid A, for which selectivity data is available. Additionally, we include established but less selective or indirectly acting agents like EGCG and nucleoside analogs for a broader context. Detailed experimental protocols for assessing DNMT1 activity and selectivity are provided to facilitate further investigation into the specific properties of this compound.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the in vitro potency of this compound and selected alternative DNMT inhibitors.

Table 1: In Vitro Potency of DNMT1 Inhibitors

CompoundTypeDNMT1 IC50 (µM)Mechanism of Action
This compound Natural Product (Bromotyrosine Alkaloid)13.5Direct, DNA-Competitive
GSK3685032Small Molecule0.036Reversible, Non-covalent, Competes with DNMT1 active-site loop
Laccaic Acid ANatural Product (Anthraquinone)0.65 - 27.8Direct, DNA-Competitive
EGCGNatural Product (Polyphenol)~20Competitive Inhibition
DecitabineNucleoside AnalogIndirectCovalent trapping and degradation of DNMTs
AzacitidineNucleoside AnalogIndirectCovalent trapping and degradation of DNMTs
ZebularineNucleoside AnalogIndirectDepletion of DNMTs

Table 2: Selectivity Profile of DNMT Inhibitors

CompoundDNMT1 IC50 (µM)DNMT3A IC50 (µM)DNMT3B IC50 (µM)DNMT1 Selectivity vs. DNMT3ADNMT1 Selectivity vs. DNMT3B
This compound 13.5Not ReportedNot ReportedNot ReportedNot Reported
GSK36850320.036>90 (>2500-fold)>90 (>2500-fold)>2500-fold>2500-fold
Laccaic Acid A27.850.5Not Reported~1.8-foldNot Reported
EGCG~2044Not Reported~2.2-foldNot Reported

Note: The IC50 values can vary depending on the assay conditions. Data for Decitabine, Azacitidine, and Zebularine are not included in the selectivity table as their indirect mechanism of action (depletion of the enzyme) makes a direct IC50 comparison for selectivity less informative.

Experimental Protocols

To validate the DNMT1 selectivity of this compound, standardized in vitro activity and selectivity assays are required. The following protocols are based on commercially available kits and established methodologies.

In Vitro DNMT1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available ELISA-based DNMT1 inhibitor screening kits.

Principle: A specific DNA substrate is coated on a microplate well. Recombinant DNMT1 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC), which is subsequently recognized by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a chromogenic substrate results in a color change that is proportional to the DNMT1 activity.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT1 assay buffer

  • S-adenosylmethionine (SAM)

  • Test compound (this compound) and positive control (e.g., GSK3685032)

  • Microplate pre-coated with DNMT1 substrate

  • Anti-5-methylcytosine (5-mC) primary antibody

  • HRP-conjugated secondary antibody

  • Chromogenic substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in DNMT assay buffer.

  • To the substrate-coated wells, add the DNMT assay buffer, SAM, and the test compound or control.

  • Initiate the enzymatic reaction by adding the recombinant DNMT1 enzyme to each well (except for the blank).

  • Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.

  • Wash the wells multiple times with a wash buffer to remove unreacted components.

  • Add the anti-5-mC primary antibody to each well and incubate at room temperature for 60 minutes.

  • Wash the wells to remove the unbound primary antibody.

  • Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

  • Wash the wells to remove the unbound secondary antibody.

  • Add the chromogenic substrate and incubate in the dark until color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of DNMT1 inhibition for each concentration of this compound and determine the IC50 value.

DNMT Selectivity Assay

To determine the selectivity of this compound for DNMT1, parallel assays should be performed using recombinant DNMT3A and DNMT3B enzymes.

Principle: The principle is the same as the DNMT1 activity assay, but with the substitution of the DNMT1 enzyme with either recombinant DNMT3A or DNMT3B. The substrate and buffer conditions may need to be optimized for the specific de novo methyltransferase.

Procedure:

  • Follow the same procedure as the In Vitro DNMT1 Activity Assay.

  • In separate sets of experiments, replace the recombinant DNMT1 enzyme with an equivalent activity unit of recombinant human DNMT3A or DNMT3B.

  • Use a substrate that is suitable for de novo methylation (e.g., unmethylated CpG-rich DNA).

  • Determine the IC50 values of this compound against DNMT3A and DNMT3B.

  • Calculate the selectivity ratio by dividing the IC50 for DNMT3A/3B by the IC50 for DNMT1.

Mandatory Visualization

DNMT_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Inhibitor Action cluster_2 Cellular Outcome DNMT1 DNMT1 Full_DNA Fully-methylated DNA DNMT1->Full_DNA maintains methylation SAH SAH DNMT1->SAH releases Hypomethylation DNA Hypomethylation Hemi_DNA Hemi-methylated DNA Hemi_DNA->DNMT1 binds Full_DNA->Hypomethylation inhibition leads to SAM SAM SAM->DNMT1 provides methyl group Isofistularin3 This compound Isofistularin3->DNMT1 inhibits (DNA-competitive) Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: DNMT1 Inhibition Pathway of this compound.

DNMT_Selectivity_Workflow cluster_0 Preparation cluster_1 Parallel Assays cluster_2 Data Analysis Inhibitor Prepare Serial Dilutions of this compound Assay_DNMT1 DNMT1 Activity Assay (Hemi-methylated substrate) Inhibitor->Assay_DNMT1 Assay_DNMT3A DNMT3A Activity Assay (Unmethylated substrate) Inhibitor->Assay_DNMT3A Assay_DNMT3B DNMT3B Activity Assay (Unmethylated substrate) Inhibitor->Assay_DNMT3B IC50_DNMT1 Calculate IC50 for DNMT1 Assay_DNMT1->IC50_DNMT1 IC50_DNMT3A Calculate IC50 for DNMT3A Assay_DNMT3A->IC50_DNMT3A IC50_DNMT3B Calculate IC50 for DNMT3B Assay_DNMT3B->IC50_DNMT3B Selectivity Determine Selectivity Ratio (IC50 DNMT3A/B / IC50 DNMT1) IC50_DNMT1->Selectivity IC50_DNMT3A->Selectivity IC50_DNMT3B->Selectivity

Caption: Experimental Workflow for DNMT Selectivity Profiling.

References

A Comparative Analysis of Isofistularin-3 and Other Bioactive Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the marine-derived compound Isofistularin-3 and other notable marine natural products with demonstrated anticancer properties. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents. We will delve into a quantitative comparison of their biological activities, detail the experimental methodologies employed for their evaluation, and visualize their known mechanisms of action.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the reported cytotoxic activities (IC50 and GI50 values) of this compound and other selected marine natural products against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
This compound HeLa (Cervical Cancer)~8.5[1]
Jurkat (T-cell Leukemia)GI50: 7.3[2]
U-937 (Histiocytic Lymphoma)GI50: 8.1[2]
RAJI (Burkitt's Lymphoma)GI50: 9.2[2]
HL-60 (Promyelocytic Leukemia)GI50: 10.5[2]
K-562 (Chronic Myelogenous Leukemia)GI50: 14.8[2]
Fistularin-3 Jurkat E6.1 (T-cell Leukemia)IC50: 7.39[2]
U937 (Histiocytic Lymphoma)IC50: 8.10[2]
Aerothionin MPC (Mouse Pheochromocytoma)Reduced viability significantly at 25 µM[3]
HUVEC (Human Umbilical Vein Endothelial Cells)Reduced viability at 50 µM[3]
Aplysinopsin Analogs UACC-257 (Melanoma)GI50: 0.0133[4]
OVCAR-8 (Ovarian Cancer)GI50: 0.0195[4]
SK-MEL-2 (Melanoma)GI50: 0.307[4]
A498 (Renal Cancer)GI50: 0.557[4]

Experimental Protocols

The determination of cytotoxic activity, and subsequently the IC50/GI50 values, is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

Representative MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The marine natural products are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these marine compounds exert their anticancer effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and Aplysinopsin analogs.

This compound: DNMT1 Inhibition and Cell Cycle Arrest

This compound has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the maintenance of DNA methylation patterns.[5][6] Inhibition of DNMT1 leads to the demethylation and subsequent re-expression of tumor suppressor genes. This, in turn, induces cell cycle arrest, primarily at the G0/G1 phase, through the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins and proliferating cell nuclear antigen (PCNA).[5][6][7]

Isofistularin3_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Isofistularin3->Cell_Cycle_Arrest DNA_Methylation DNA Methylation DNMT1->DNA_Methylation maintains CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc DNMT1->CyclinE1_PCNA_cMyc indirectly regulates Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., AHR) DNA_Methylation->Tumor_Suppressor_Genes silences p21_p27 p21 & p27 Tumor_Suppressor_Genes->p21_p27 activates p21_p27->Cell_Cycle_Arrest induces CyclinE1_PCNA_cMyc->Cell_Cycle_Arrest promotes progression

This compound mechanism of action.
Aplysinopsin Analogs: Induction of Apoptosis via Bcl-2 Suppression

Certain synthetic analogs of Aplysinopsin have demonstrated potent anticancer activity by inducing apoptosis.[4][8][9] Their mechanism of action involves the suppression of the anti-apoptotic protein Bcl-2.[4][8][9] Downregulation of Bcl-2 leads to the activation of pro-apoptotic proteins such as Bax, which in turn triggers the activation of caspases, ultimately leading to programmed cell death.[4][8][9]

Aplysinopsin_Pathway Aplysinopsin Aplysinopsin Analogs Bcl2 Bcl-2 Aplysinopsin->Bcl2 suppresses Apoptosis Apoptosis Aplysinopsin->Apoptosis Bax Bax Bcl2->Bax inhibits Caspase_Activation Caspase Activation Bax->Caspase_Activation activates Caspase_Activation->Apoptosis executes

Aplysinopsin analogs' apoptotic pathway.
Fistularin-3: Cell Cycle Arrest

Fistularin-3 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.[2] Specifically, it causes a decrease in the number of cells in the S phase and an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle.[2]

Fistularin3_Workflow Fistularin3 Fistularin-3 S_Phase S Phase Fistularin3->S_Phase decreases G0_G1_Phase G0/G1 Phase Fistularin3->G0_G1_Phase increases G2_M_Phase G2/M Phase Fistularin3->G2_M_Phase increases Cell_Cycle_Arrest Cell Cycle Arrest S_Phase->Cell_Cycle_Arrest G0_G1_Phase->Cell_Cycle_Arrest G2_M_Phase->Cell_Cycle_Arrest

Fistularin-3 induced cell cycle arrest.
Aerothionin: Cytotoxic Effects

Aerothionin has demonstrated cytotoxic activity against various cancer cell lines.[3] While its precise molecular mechanism is not fully elucidated, it is known to significantly reduce cell viability.[3]

Aerothionin_Effect Aerothionin Aerothionin Cancer_Cells Cancer Cells Aerothionin->Cancer_Cells acts on Reduced_Viability Reduced Cell Viability Cancer_Cells->Reduced_Viability results in

Cytotoxic effect of Aerothionin.

References

Isofistularin-3: A Comparative Analysis of its Efficacy Against Other Bromotyrosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Isofistularin-3, a marine-derived bromotyrosine, with other notable derivatives from the same class. The information is compiled from peer-reviewed studies and is intended to support research and drug development efforts in oncology and related fields.

Abstract

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to the re-expression of tumor suppressor genes, cell cycle arrest at the G0/G1 phase, and sensitization of cancer cells to apoptosis-inducing agents. This guide presents a comparative analysis of the cytotoxic and anti-proliferative activities of this compound against other bromotyrosine derivatives, supported by quantitative data and detailed experimental methodologies.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and other selected bromotyrosine derivatives against various cancer cell lines and molecular targets.

Table 1: Anti-proliferative Activity of this compound against various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM, 72h)Reference
RAJIBurkitt's Lymphoma9.9 ± 8.6[1]
U-937Histiocytic Lymphoma8.1 ± 5.6[1]
JURKATT-cell Leukemia10.2 ± 5.8[1]
K-562Chronic Myelogenous Leukemia8.3 ± 3.6[1]
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3[1]
HL-60Promyelocytic Leukemia8.1 ± 4.7[1]
PC-3Prostate Cancer8.1 ± 4.4[1]
MDA-MB-231Breast Cancer7.3 ± 7.0[1]
SH-SY5YNeuroblastoma> 50[1]

GI50: The concentration of a drug that inhibits the growth of cells by 50%.

Table 2: Comparative Efficacy of this compound and Aeroplysinin-1 against Pheochromocytoma Cell Lines

CompoundCell LineEC50 (µM, 24h, Normoxia)EC50 (µM, 24h, Hypoxia)Reference
This compound MPC4491[2]
MTT4359[2]
PC12> 100> 100[2]
Aeroplysinin-1 MPC1115[2]
MTT1012[2]
PC121112[2]

EC50: The concentration of a drug that gives a half-maximal response.

Table 3: DNMT1 Inhibition by this compound

CompoundTargetIC50 (µM)Reference
This compound DNMT113.5 ± 5.4[1]

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard procedures for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3][4][5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or EC50 values.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining followed by flow cytometry.[6][7][8][9]

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells to approximately 70-80% confluency and treat with the test compounds for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • The DNA content is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNMT1 Inhibition Assay (ELISA-based)

This protocol describes a colorimetric ELISA-based assay to measure the in vitro inhibition of DNMT1 activity.[10][11][12][13]

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT1 substrate-coated microplate

  • S-Adenosyl-L-methionine (SAM)

  • This compound and other test inhibitors

  • Primary antibody (anti-5-methylcytosine)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • To the DNMT1 substrate-coated wells, add the reaction mixture containing the DNMT1 enzyme, SAM, and the test inhibitor at various concentrations.

  • Incubate the plate to allow for the methylation reaction to occur.

  • Wash the wells to remove unreacted components.

  • Add the primary antibody against 5-methylcytosine and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.

  • After a final wash, add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • The percentage of inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

G0_G1_Cell_Cycle_Arrest Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits p21 p21 (CDKN1A) Gene DNMT1->p21 represses (via methylation) p27 p27 (CDKN1B) Gene DNMT1->p27 represses (via methylation) p21_protein p21 Protein p21->p21_protein expresses p27_protein p27 Protein p27->p27_protein expresses CyclinE_CDK2 Cyclin E / CDK2 Complex p21_protein->CyclinE_CDK2 inhibits p27_protein->CyclinE_CDK2 inhibits G1_S_transition G1 to S Phase Transition CyclinE_CDK2->G1_S_transition promotes

This compound induced G0/G1 cell cycle arrest pathway.

TRAIL_Sensitization Isofistularin3 This compound Survivin Survivin Isofistularin3->Survivin downregulates FLIP c-FLIP Isofistularin3->FLIP downregulates ER_Stress ER Stress Isofistularin3->ER_Stress induces Caspase8 Caspase-8 Activation Survivin->Caspase8 inhibits DISC DISC Formation FLIP->DISC inhibits DR5 Death Receptor 5 (DR5) Surface Expression ER_Stress->DR5 upregulates DR5->DISC TRAIL TRAIL TRAIL->DR5 binds DISC->Caspase8 activates Apoptosis Apoptosis Caspase8->Apoptosis initiates

Sensitization to TRAIL-induced apoptosis by this compound.

Discussion

The compiled data indicates that this compound is a potent anti-proliferative agent against a range of hematological and solid tumor cell lines.[1] Its efficacy is particularly notable in lymphoma and leukemia cell lines, with GI50 values in the low micromolar range.[1] The primary mechanism of action for this compound appears to be the inhibition of DNMT1, a key enzyme involved in the maintenance of DNA methylation patterns.[1] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes that are often silenced in cancer cells.[1] This epigenetic modulation contributes to the observed G0/G1 cell cycle arrest, which is mediated by the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin E1.[1]

When directly compared to Aeroplysinin-1 in pheochromocytoma cell lines, this compound exhibited a higher EC50 value, suggesting lower potency in this specific cancer model under the tested conditions.[2] Aeroplysinin-1 demonstrated more potent anti-proliferative effects in all three tested pheochromocytoma cell lines.[2] It is important to note that the efficacy of these compounds can be highly cell-line dependent. For instance, this compound showed negligible effects on the viability of the rat PC12 pheochromocytoma cell line, while significantly impacting the mouse MPC and MTT cell lines.[2]

Furthermore, this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[1] This is a significant finding, as many cancer cells develop resistance to TRAIL. The mechanism of this sensitization involves the downregulation of anti-apoptotic proteins such as survivin and c-FLIP, and the upregulation of death receptor 5 (DR5) on the cell surface, which is linked to the induction of endoplasmic reticulum (ER) stress.[1]

While direct, side-by-side comparative studies of this compound with a broader range of bromotyrosine derivatives like Psammaplin A and Fistularin-3 are limited, the available data suggests that this compound possesses a distinct and potent anticancer profile. Its ability to act as a DNMT1 inhibitor sets it apart from some other derivatives and provides a strong rationale for its further investigation as a potential epigenetic therapy for cancer.

Conclusion

This compound is a promising bromotyrosine derivative with well-characterized anti-proliferative and pro-apoptotic activities. Its efficacy as a DNMT1 inhibitor and its ability to induce cell cycle arrest and sensitize cancer cells to TRAIL make it a valuable candidate for further preclinical and clinical development. While comparative data with other bromotyrosines is still emerging, the existing evidence underscores the potential of this compound as a novel therapeutic agent. This guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of this compound and other related marine natural products.

References

Isofistularin-3 Demonstrates Potent In Vivo Anti-Cancer Effects by Inhibiting DNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A new comparative guide provides compelling in vivo evidence for the anti-cancer efficacy of Isofistularin-3, a marine-derived brominated alkaloid. The guide details its mechanism as a DNA methyltransferase (DNMT) 1 inhibitor, presenting data from a zebrafish xenograft model and comparing its activity to the known DNMT inhibitor, Zebularine. This publication offers valuable insights for researchers and drug development professionals in the oncology space.

This compound, isolated from the marine sponge Aplysina aerophoba, has shown significant promise as an anti-cancer agent. In vivo studies utilizing a zebrafish xenograft model with human prostate (PC-3) and neuroblastoma (SH-SY-5Y) cancer cells have demonstrated its ability to induce a dose-dependent inhibition of tumor formation. Notably, this compound exhibited these anti-tumor effects without inducing toxicity in healthy peripheral blood mononuclear cells (PBMCs) or affecting normal zebrafish development, highlighting its potential as a targeted therapeutic.[1]

Comparative Efficacy of DNMT Inhibitors

To contextualize the anti-cancer activity of this compound, this guide compares its in vivo performance with Zebularine, another well-characterized DNMT inhibitor. While direct comparative studies are limited, data from independent in vivo experiments provide a preliminary assessment of their relative potencies.

CompoundModelCancer Cell Line(s)AdministrationKey FindingReference
This compound Zebrafish XenograftPC-3 (Prostate), SH-SY-5Y (Neuroblastoma)Pre-treatment of cellsDose-dependent inhibition of tumor formationFlorean et al., 2016
Zebularine Mouse XenograftEJ6 (Bladder Carcinoma)Oral gavage / Intraperitoneal injectionStatistically significant reduction in tumor volumeCheng et al., 2004

Quantitative data for this compound was estimated from graphical representations in the cited literature, as exact numerical values were not provided in the text.

Mechanism of Action: Targeting the Epigenome

This compound exerts its anti-cancer effects through the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] This enzyme plays a crucial role in maintaining DNA methylation patterns, which can lead to the silencing of tumor suppressor genes in cancer cells. By inhibiting DNMT1, this compound leads to the re-expression of these silenced genes, such as the aryl hydrocarbon receptor (AHR), ultimately resulting in cell cycle arrest at the G0/G1 phase, induction of autophagy, and sensitization of cancer cells to TRAIL-induced apoptosis.[2][3]

Isofistularin3_Pathway cluster_cell Cancer Cell Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits DNA_methylation DNA Hypermethylation DNMT1->DNA_methylation promotes TSG Tumor Suppressor Genes (e.g., AHR) DNA_methylation->TSG silences CellCycle G0/G1 Arrest TSG->CellCycle induces Autophagy Autophagy TSG->Autophagy induces Apoptosis TRAIL-induced Apoptosis TSG->Apoptosis sensitizes to TumorGrowth Tumor Growth CellCycle->TumorGrowth Autophagy->TumorGrowth Apoptosis->TumorGrowth

Signaling Pathway of this compound

Experimental Protocols

The validation of this compound's anti-cancer effects was conducted using a zebrafish xenograft model. The following protocol outlines the key steps of this methodology.

Zebrafish Xenograft Model for Anti-Cancer Drug Screening

Zebrafish_Workflow cluster_prep Cell Preparation cluster_injection Xenotransplantation cluster_analysis Analysis A 1. Culture human cancer cells (PC-3 or SH-SY-5Y) B 2. Label cells with a fluorescent dye A->B C 3. Pre-treat cells with varying concentrations of this compound B->C E 5. Microinject ~300 treated cancer cells into the yolk sac C->E D 4. Anesthetize 2-day old zebrafish embryos D->E F 6. Incubate embryos for 48 hours E->F G 7. Image embryos using fluorescence microscopy F->G H 8. Quantify tumor area/ fluorescence intensity G->H

Experimental Workflow

1. Cell Culture and Labeling: Human prostate cancer (PC-3) and neuroblastoma (SH-SY-5Y) cells are cultured under standard conditions. Prior to injection, cells are labeled with a fluorescent dye (e.g., CM-DiI) for visualization within the zebrafish embryos.

2. This compound Pre-treatment: Labeled cancer cells are incubated with various concentrations of this compound for 24 hours. A control group of cells is incubated without the compound.

3. Zebrafish Husbandry: Zebrafish embryos are maintained at an optimal temperature (e.g., 28.5°C) in standard E3 medium.

4. Microinjection: At 48 hours post-fertilization, zebrafish embryos are anesthetized. Approximately 300 of the pre-treated cancer cells are then microinjected into the yolk sac of each embryo.

5. Incubation and Imaging: The injected embryos are incubated for a further 48 hours at a slightly elevated temperature (e.g., 34°C) to facilitate tumor growth. Following incubation, embryos are imaged using a fluorescence microscope.

6. Data Analysis: The size of the tumor mass is quantified by measuring the area or intensity of the fluorescent signal. The reduction in tumor size in the this compound-treated groups is then compared to the control group to determine the dose-dependent inhibitory effect.

Conclusion

This compound presents a promising new avenue for anti-cancer therapy, with a clear mechanism of action centered on the epigenetic regulation of tumor suppressor genes. The in vivo data from the zebrafish xenograft model provides a solid foundation for further preclinical and clinical investigation. This comparative guide serves as a valuable resource for researchers looking to build upon these findings and explore the full therapeutic potential of this marine natural product.

References

A Comparative Analysis of Apoptotic Pathways: Isofistularin-3 vs. TRAIL

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the apoptotic mechanisms of the marine-derived compound Isofistularin-3 and the well-established cytokine TRAIL reveals distinct and synergistic pathways for inducing programmed cell death in cancer cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform future cancer therapeutic strategies.

This comparison guide dissects the apoptotic signaling pathways initiated by the marine sponge metabolite, this compound, and the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). While TRAIL is a direct inducer of the extrinsic apoptotic pathway, this compound primarily acts as a DNA methyltransferase 1 (DNMT1) inhibitor, which sensitizes cancer cells to TRAIL-mediated apoptosis, alongside inducing cell cycle arrest and autophagy.[1][2] Their distinct mechanisms of action present a compelling case for combination therapies in oncology.

The Extrinsic Apoptotic Pathway of TRAIL

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine belonging to the tumor necrosis factor (TNF) superfamily that selectively triggers apoptosis in cancer cells.[3][4] The signaling cascade is initiated by the binding of trimeric TRAIL to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[3][5] This binding event leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) and procaspase-8 and/or -10 to form the Death-Inducing Signaling Complex (DISC).[3][4][6] Within the DISC, procaspase-8 undergoes autocatalytic activation, leading to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[3][5] Furthermore, activated caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to initiate the intrinsic apoptotic pathway, creating a crosstalk between the two pathways.[3]

This compound: A Sensitizer to TRAIL-Induced Apoptosis

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a potent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][7] Its primary anti-cancer activity stems from its ability to induce G0/G1 cell cycle arrest and autophagy.[1][2] While this compound can induce caspase-dependent cell death on its own, its most significant apoptotic potential is realized when used in combination with TRAIL.[1][8][9]

This compound sensitizes cancer cells to TRAIL through a multi-faceted mechanism. It downregulates the expression of anti-apoptotic proteins, including survivin and cellular FLICE-like inhibitory protein (cFLIP).[1][2] Concurrently, it upregulates the cell surface expression of the TRAIL death receptor DR5.[1][2] This dual action effectively lowers the threshold for TRAIL-induced apoptosis. Studies have shown that the synergistic effect of this compound and TRAIL strongly activates the extrinsic apoptotic pathway, as evidenced by the cleavage of caspase-8 and caspase-3, without significant involvement of the intrinsic pathway initiator, caspase-9.[1]

Quantitative Data Comparison

The following tables summarize the quantitative data on the apoptotic effects of this compound and TRAIL from various studies.

CompoundCell LineAssayMetricValueCitation
This compoundRAJI (Burkitt's lymphoma)ProliferationGI5017.8 ± 3.4 µM[10]
This compoundU-937 (Histiocytic lymphoma)ProliferationGI5013.9 ± 4.2 µM[10]
This compoundPC-3 (Prostate cancer)ProliferationGI5015.2 ± 1.1 µM[10]
This compoundSH-SY-5Y (Neuroblastoma)ProliferationGI5018.7 ± 2.9 µM[10]
This compound + TRAIL (50 ng/ml)RAJIViabilityCombination Index (CI)0.22[1]
This compound + TRAIL (5 ng/ml)U-937ViabilityCombination Index (CI)0.21[1]

Table 1: Bioactivity of this compound and its Synergy with TRAIL. GI50 represents the concentration at which 50% of cell growth is inhibited. The Combination Index (CI) indicates the level of synergy, with CI < 1 denoting a synergistic effect.

CompoundCell LineAssayMetricValueCitation
TRAILSUDHL4 (Lymphoma)ApoptosisED5022 ng/mL (24h), 9.33 ng/mL (48h)[1]
TRAILKMS11 (Multiple Myeloma)ApoptosisED5015.12 ng/mL (24h), 10.77 ng/mL (48h)[1]
TRAIL (1 ng/ml) + IFN-β (10 IU/ml)U-138MG (Glioma)Apoptosis (Annexin V/PI)% Apoptotic Cells7.99% (72h)[4]
TRAILTriple-Negative Breast Cancer Cell LinesToxicityIC5016–250 ng/ml

Table 2: Apoptotic Activity of TRAIL. ED50 is the effective dose for 50% of the maximal response (cell death). IC50 is the concentration that inhibits 50% of cell viability.

Signaling Pathway Diagrams

TRAIL_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Crosstalk TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 Binding DISC DISC Formation (FADD, Procaspase-8/10) DR4_DR5->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Isofistularin3_TRAIL_Synergy Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibition Gene_Expression Altered Gene Expression DNMT1->Gene_Expression Survivin Survivin Gene_Expression->Survivin Decreases cFLIP cFLIP Gene_Expression->cFLIP Decreases DR5 DR5 Expression Gene_Expression->DR5 Increases TRAIL_Pathway TRAIL Apoptotic Pathway Survivin->TRAIL_Pathway Inhibits cFLIP->TRAIL_Pathway Inhibits DR5->TRAIL_Pathway Sensitizes

References

Isofistularin-3's Mechanism of Action: A Comparative Analysis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-cancer properties of the marine-derived compound, Isofistularin-3, reveals a multifaceted mechanism of action primarily centered on DNA methyltransferase (DNMT) inhibition. This guide provides a comparative analysis of this compound's performance against other relevant compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising candidate in oncology research.[1][2] Its primary mode of action involves the direct inhibition of DNMT1, an enzyme often dysregulated in cancer, leading to the reactivation of tumor suppressor genes.[1][2] This epigenetic modulation triggers a cascade of anti-cancer effects, including cell cycle arrest, induction of autophagy, and sensitization of cancer cells to apoptosis-inducing agents.[1][2]

Comparative Performance and Efficacy

To contextualize the therapeutic potential of this compound, its activity is compared with other compounds, including those with similar origins or mechanisms of action.

This compound vs. Aeroplysinin-1

A direct comparison with Aeroplysinin-1, another secondary metabolite from Aplysina aerophoba, highlights distinct anti-tumorigenic and anti-metastatic properties. While both compounds show promise, they exhibit different potencies and effects on various cancer hallmarks. One study on pheochromocytoma cells demonstrated that Aeroplysinin-1 significantly diminished cell proliferation and spheroid growth, whereas this compound had a negligible influence on these specific properties in that cell line.[3][4] However, this compound has been shown to be a potent DNMT1 inhibitor, a mechanism not prominently attributed to Aeroplysinin-1.[1]

CompoundPrimary Mechanism of ActionEffect on Proliferation (Pheochromocytoma cells)Effect on Spheroid Growth (Pheochromocytoma cells)DNMT1 Inhibition (in vitro)
This compound DNMT1 InhibitionNegligible[3][4]Not significant[4]IC50: 13.5 ± 5.4 μM[1]
Aeroplysinin-1 Not primarily DNMT inhibition; affects β-catenin degradation[3]Significant decrease[3][4]Significant reduction[4]Not reported as primary mechanism
This compound vs. Other DNMT Inhibitors

This compound's DNMT inhibitory activity positions it among a class of epigenetic drugs. Unlike nucleoside analogs that are incorporated into DNA, this compound is a non-nucleoside inhibitor that is believed to be a direct, DNA-competitive inhibitor of DNMT1.[1] This distinction is crucial as it may translate to a different toxicity profile.

CompoundTypeMechanism of ActionKey Cellular Effects
This compound Non-nucleosideDirect, DNA-competitive DNMT1 inhibition[1]G0/G1 cell cycle arrest, autophagy, TRAIL sensitization[1][2]
Decitabine (5-aza-2'-deoxycytidine) Nucleoside analogIncorporation into DNA, covalent trapping of DNMTsReactivation of tumor suppressor genes, apoptosis
Psammaplin-A Bromotyrosine derivativeDual HDAC and methyltransferase inhibitor[1]Not detailed in provided context

Key Experimental Findings and Protocols

The characterization of this compound's mechanism of action is supported by a range of in vitro experiments.

In Vitro DNMT1 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on DNMT1 activity.

Methodology: The in vitro activity of purified human DNMT1 was assessed using a commercially available DNMT1 assay kit. The assay measures the transfer of a methyl group from S-adenosyl-L-[methyl-3H]methionine to a DNA substrate. This compound was incubated with the enzyme and substrate, and the resulting radioactivity, corresponding to methylated DNA, was measured. The half-maximal inhibitory concentration (IC50) was then calculated.[1]

Cell Proliferation and Viability Assays

Objective: To evaluate the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines.

Methodology: Cancer cell lines such as RAJI and U-937 were treated with increasing concentrations of this compound for 72 hours. Cell proliferation was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolically active cells. The 50% growth inhibition (GI50) values were determined from dose-response curves.[1]

Cell LineGI50 (μM, 72 h)[1]
RAJI9.9 ± 8.6
U-9378.1 ± 5.6
JURKAT10.2 ± 5.8
K-5628.3 ± 3.6
MDA-MB-2317.3 ± 7.0
Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology: Cancer cells were treated with this compound for a specified period. Cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Studies have shown that this compound induces a G0/G1 cell cycle arrest.[1][2]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound's activity.

Isofistularin3_Mechanism cluster_inhibition Molecular Inhibition cluster_cellular_effects Cellular Effects Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits Demethylation DNA Demethylation (e.g., AHR promoter) TSG Tumor Suppressor Gene Re-expression (e.g., AHR) Demethylation->TSG CellCycle G0/G1 Cell Cycle Arrest TSG->CellCycle Autophagy Autophagy Induction TSG->Autophagy TRAIL Sensitization to TRAIL-induced Apoptosis TSG->TRAIL

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays DNMT_Assay DNMT1 Inhibition Assay Cell_Culture Cancer Cell Lines (e.g., RAJI, U-937) Treatment This compound Treatment Cell_Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (TRAIL co-treatment) Treatment->Apoptosis Autophagy_Markers Autophagy Marker Analysis (Western Blot for LC3-II) Treatment->Autophagy_Markers

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a distinct mechanism of action centered on DNMT1 inhibition. Its ability to induce cell cycle arrest, autophagy, and sensitize cancer cells to TRAIL-induced apoptosis underscores its potential in oncology.[1][2] While direct comparisons with other marine-derived compounds like Aeroplysinin-1 reveal different strengths, this compound's epigenetic modulatory activity positions it as a valuable tool for further research and potential therapeutic development, particularly in the context of combination therapies. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Safety Operating Guide

Prudent Disposal of Isofistularin-3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for Isofistularin-3, a brominated alkaloid of marine origin currently investigated for its potential as a DNA demethylating and anticancer agent.[1][2] Due to its biological activity and the absence of a specific Safety Data Sheet (SDS), a cautious approach to its disposal is imperative to ensure personnel safety and environmental protection.

I. Understanding the Hazard Profile of this compound

While a comprehensive, official safety data sheet for this compound is not publicly available, its known chemical and biological properties suggest that it should be handled as a hazardous compound. This compound is a brominated alkaloid derived from marine sponges.[1][2] Brominated compounds can possess epigenetic modulatory potential.[2] Furthermore, its characterization as a DNA methyltransferase (DNMT) inhibitor and its cytotoxic effects on cancer cells indicate significant biological activity.[1][2] Therefore, it is reasonable to assume that this compound may be toxic if ingested, inhaled, or absorbed through the skin, and potentially harmful to aquatic life.

General Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC31H30Br6N4O11PubChem[3]
Molecular Weight1114.0 g/mol PubChem[3]
AppearanceSolid (assumed)General chemical information
SolubilityNo data available
Toxicity DataNo specific LD50 or LC50 data available

II. Recommended Disposal Procedures

Given the lack of specific disposal directives for this compound, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste. Disposal via the sanitary sewer is strictly prohibited to prevent potential harm to aquatic ecosystems.[4][5]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound in a dedicated, clearly labeled, and chemically resistant waste container.

    • This includes:

      • Unused or expired this compound solid.

      • Solutions containing this compound.

      • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

      • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., "Toxic," "Health Hazard," "Hazardous to the Aquatic Environment"). While specific GHS classifications are not available, these are prudent choices based on its biological activity.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7][8]

    • Provide the EHS office or contractor with all available information about the compound.

Decontamination of Labware:

For non-disposable labware, a thorough decontamination procedure is necessary before reuse.

  • Rinse the labware with a suitable solvent in which this compound is soluble. Collect this solvent rinse as hazardous waste.

  • Wash the labware with an appropriate laboratory detergent and water.

  • Rinse thoroughly with deionized water.

III. Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Figure 1: this compound Waste Disposal Workflow cluster_0 Laboratory Operations cluster_1 Institutional Waste Management A Generation of This compound Waste B Segregate Waste at Source A->B C Label Waste Container (Hazardous, this compound) B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E Request for Disposal F Scheduled Waste Pickup E->F G Transportation by Licensed Hazardous Waste Hauler F->G H Final Disposal at Certified Facility G->H

References

Personal protective equipment for handling Isofistularin-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Isofistularin-3, a marine brominated alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound with significant potential hazards. The primary routes of exposure are inhalation, ingestion, and skin contact. Strict adherence to the recommended personal protective equipment is mandatory to minimize risk.

Summary of Hazards:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed.
Acute Toxicity, DermalCategory 4DangerH312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 2DangerH330: Fatal if inhaled.
Acute Aquatic ToxicityCategory 1DangerH410: Very toxic to aquatic life with long lasting effects.
Chronic Aquatic ToxicityCategory 1DangerH410: Very toxic to aquatic life with long lasting effects.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved full-face or half-mask air-purifying respirator.[2]Protects against inhalation of potentially fatal dust or aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]Prevents skin contact, which can be harmful.
Eye Protection Chemical splash goggles or a face shield worn in conjunction with goggles.[1][4][5]Protects against eye irritation from splashes.[1]
Body Protection Lab coat, chemical-resistant apron, or coveralls.[1][4]Provides a barrier against skin contact.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from spills.

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store in the original, tightly sealed container.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response Workflow:

Spill_Response cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Full Respirator, Gloves, Gown) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Follow disposal procedures) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to an this compound spill.

First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. Call a poison center or doctor. If breathing has stopped, provide artificial respiration.

  • If on Skin: Take off all contaminated clothing immediately. Rinse the skin with plenty of water. Call a poison center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residues and contaminated materials in a designated, labeled, and sealed container. Do not dispose of down the sink.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Protocols Cited

While specific handling protocols for this compound are not widely published, its use as a DNA methyltransferase (DNMT) 1 inhibitor in cancer cell lines has been documented.[7][8]

In Vitro DNMT1 Inhibition Assay:

  • Objective: To determine the inhibitory effect of this compound on DNMT1 activity.

  • Methodology: A biochemical in vitro assay was used to screen a library of natural compounds. The assay measured the activity of purified DNMT1 enzyme in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) was determined to be 13.5 ± 5.4 μM. Epigallocatechin gallate (EGCG) was used as a positive control.[7]

Cell Viability and Morphology Analysis:

  • Objective: To assess the effect of this compound on cancer cell viability and morphology.

  • Cell Lines: RAJI and U-937 cells.

  • Methodology: Cells were treated with this compound for 24 to 72 hours. Cell viability was assessed using the Trypan blue exclusion method. Morphological changes, such as cell size and the appearance of cytoplasmic vacuoles, were observed using microscopy. These studies indicated that this compound induced cell cycle arrest and autophagy.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.